3-Pyridinemethanol
Descripción
This compound has been reported in Crocus sativus and Nicotiana tabacum with data available.
NICOTINYL ALCOHOL is a small molecule drug and has 1 investigational indication.
Alcohol analog of NICOTINIC ACID which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure. It is used in vasospasm and threatened GANGRENE.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023367 | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Nicotinyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19945 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-55-0 | |
| Record name | 3-Pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinyl alcohol [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-PYRIDINEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF312056Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Pyridinemethanol
CAS Number: 100-55-0
This technical guide provides a comprehensive overview of 3-Pyridinemethanol, a versatile pyridine derivative with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological activities.
Chemical and Physical Properties
This compound, also known as nicotinyl alcohol, is a clear, light yellow to yellow liquid at room temperature.[1][2] It is a hygroscopic compound, readily soluble in water and ether.[2] The molecule features a hydroxymethyl group at the 3-position of the pyridine ring, which imparts both polar and aromatic characteristics, making it a valuable intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 100-55-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₇NO | [3][5][7] |
| Molecular Weight | 109.13 g/mol | [3][5][7] |
| Appearance | Clear light yellow to yellow liquid | [1][2] |
| Boiling Point | 154 °C at 28 mmHg | [6][7] |
| Density | 1.124 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.545 | [6][7] |
| Solubility | Soluble in water and ether | [2] |
| pKa | 13.68 ± 0.10 (Predicted) | [2] |
| Flash Point | >110 °C (>230 °F) | [6] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Data/Reference |
| ¹H NMR | Spectra available from chemical suppliers and databases. |
| ¹³C NMR | Spectra available from chemical suppliers and databases. |
| Mass Spectrometry | Spectra available from chemical suppliers and databases. |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and efficient laboratory-scale preparation involves the reduction of a nicotinic acid ester.
Experimental Protocol: Synthesis from Nicotinic Acid
This two-step protocol involves the esterification of nicotinic acid followed by reduction of the resulting ester.
Step 1: Esterification of Nicotinic Acid to Methyl Nicotinate
-
Materials: Nicotinic acid, methanol, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 12.3 g (0.1 mol) of nicotinic acid in 30 mL of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for a specified time to drive the esterification to completion.
-
After cooling, neutralize the reaction mixture and extract the methyl nicotinate with a suitable organic solvent.
-
Purify the product by distillation under reduced pressure.
-
Step 2: Reduction of Methyl Nicotinate to this compound
-
Materials: Methyl nicotinate, sodium borohydride (NaBH₄), methanol, tetrahydrofuran (THF).
-
Procedure:
-
Suspend 13.7 g (0.1 mol) of methyl nicotinate and 7.6 g (0.2 mol) of finely powdered sodium borohydride in THF.
-
Add 8 mL of methanol to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
After completion, cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization from ethyl acetate.
-
References
- 1. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 7. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to 3-Pyridinemethanol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridinemethanol (CAS No. 100-55-0), a versatile heterocyclic alcohol pivotal in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis protocols, and significant role as a building block in the creation of various therapeutic agents.
Core Chemical Identity and Structure
This compound, also known as nicotinyl alcohol or 3-pyridylcarbinol, is an organic compound featuring a pyridine ring substituted at the 3-position with a hydroxymethyl group.[1][2] This structure confers both the basicity of a pyridine nitrogen and the reactivity of a primary alcohol, making it a valuable intermediate in the synthesis of more complex molecules.[1]
Chemical Formula: C₆H₇NO[3][4][5][6]
SMILES: C1=CC(=CN=C1)CO[2]
InChI Key: MVQVNTPHUGQQHK-UHFFFAOYSA-N[2][3][5]
The structural representation of this compound is provided below.
Physicochemical Properties
This compound is typically a clear, light yellow to yellow, hygroscopic liquid at room temperature.[2][3] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 109.13 g/mol | [2][3][5][6][7] |
| CAS Number | 100-55-0 | [3][5][6][8] |
| Appearance | Clear light yellow to yellow liquid | [3] |
| Melting Point | -7 °C | [3] |
| Boiling Point | 154 °C at 28 mmHg | [3][5] |
| Density | 1.124 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.545 | [3][5] |
| Flash Point | > 230 °F (> 110 °C) | [3][9] |
| Water Solubility | 1000 mg/L | [3] |
| pKa | 13.68 ± 0.10 (Predicted) | [3] |
Experimental Protocols: Synthesis and Characterization
Several synthetic routes for the preparation of this compound have been established. The choice of method often depends on the desired scale, available starting materials, and required purity.
Method 1: From 3-Cyanopyridine This common laboratory and industrial method involves a two-step process:
-
Reduction of Nitrile: 3-Cyanopyridine is catalytically hydrogenated using a palladium-on-carbon (Pd/C) catalyst in a hydrogen atmosphere.[1][3][4] This reaction, typically carried out in the presence of hydrochloric acid and water, reduces the nitrile group to an aminomethyl group, yielding 3-aminomethylpyridine hydrochloride.[1][3][4]
-
Diazotization and Hydrolysis: The resulting 3-aminomethylpyridine hydrochloride is then treated with ethyl nitrite.[3][4] This converts the amino group into a hydroxyl group, forming this compound.[3]
Method 2: From 3-Pyridinecarboxaldehyde (Nicotinaldehyde) A straightforward approach involves the reduction of the aldehyde group of nicotinaldehyde.[1]
-
Protocol: The reduction can be achieved using sodium borohydride (NaBH₄) in an alcoholic solvent or through catalytic hydrogenation.[1] These mild conditions efficiently convert the aldehyde to a primary alcohol.[1]
Method 3: From 3-Methylpyridine (3-Picoline) This route involves the functionalization of the methyl group.
-
Protocol: 3-Methylpyridine is first reacted with N-bromosuccinimide (NBS) to form 3-(bromomethyl)pyridine. This intermediate is then subjected to hydrolysis to yield this compound.[1]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Characterization of this compound is typically performed using standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum displays a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3200-3400 cm⁻¹) and peaks corresponding to the C-H and C=N bonds of the aromatic pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 109.13 g/mol .[2]
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the pharmaceutical industry due to its versatile chemical nature.[1][12] Its pyridine and alcohol functionalities allow for a wide range of chemical modifications, making it a valuable scaffold for drug discovery.[12]
-
Vasodilator Agents: It is an alcohol analog of nicotinic acid and acts as a direct-acting peripheral vasodilator, which can lead to a decrease in blood pressure.[7][9] It has been used in cases of vasospasm.[7]
-
Antilipemic Drugs: this compound is used in the synthesis of cholesterol-lowering agents.[3][12]
-
Enzyme Inhibitors: It is a key building block for synthesizing histone deacetylase (HDAC) inhibitors, which are a class of compounds investigated for cancer therapy.[3][6] It is also used to prepare derivatives that may act as Checkpoint kinase 1 (Chk1) inhibitors.[3]
-
Neuroactive Agents: The compound is utilized in the production of various neuroactive agents.[1]
The diagram below illustrates the central role of this compound as a precursor in the development of various therapeutic agents.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 100-55-0 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 98 100-55-0 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]
- 10. This compound(100-55-0) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. nbinno.com [nbinno.com]
Biological Activity of 3-Pyridinemethanol Derivatives: A Technical Guide
Abstract: The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] 3-Pyridinemethanol, a simple substituted pyridine, serves as a versatile building block for the synthesis of a diverse array of compounds with significant pharmacological potential.[3] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities that span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and professionals in the field of drug development.
The this compound Scaffold: An Overview
This compound, also known as nicotinyl alcohol, is an alcohol analog of nicotinic acid.[4] The parent compound itself is recognized as a direct-acting peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.[4][5][6] Its structure, featuring a hydroxymethyl group at the 3-position of the pyridine ring, combines the basicity of the pyridine nitrogen with the reactivity of a primary alcohol, making it a valuable intermediate for chemical synthesis.[3] This core structure has been modified extensively to generate derivatives with enhanced potency and novel biological functions.
Anticancer Activity
Derivatives of the pyridine scaffold have shown considerable promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[7][8]
Data on Anticancer Activity
| Compound | Derivative Class | Cell Line | Activity | Value | Reference |
| Compound 3 | Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | IC50 | 0.57 µM | [9] |
| Compound 4 | Pyridine-Thiazole Hybrid | NCI-60 Panel | Growth Inhibition | -76.78 to 41.12% | [9] |
| Various | 2-pyridones | MCF-7, HepG2, A549 | IC50 | 8, 11.9, 15.8 µM | [8] |
Mechanism of Action: PARP Inhibition and Apoptosis
Certain pyridine-thiazole hybrid molecules have demonstrated selective cytotoxicity towards cancer cells.[9] Studies suggest that their mechanism may involve the induction of genetic instability. The cytotoxic effect of these compounds was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, indicating that their action is related to PARP1-dependent pathways.[9] This often leads to cell cycle arrest and the induction of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cell lines (e.g., HCT-116, PC-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][10]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]
Antimicrobial Activity
A significant area of research has been the development of this compound derivatives as antibacterial agents, particularly in response to growing antibiotic resistance. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown potent activity against Gram-positive bacteria.[11]
Data on Antibacterial Activity
The minimum inhibitory concentrations (MICs) for a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were determined against several Gram-positive bacterial strains.[11]
| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |
| 21b | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |
| 21d | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |
| 21e | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |
| 21f | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |
| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |
| (Data summarized from Jin et al., 2022)[11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the standard serial dilution method to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]
-
Preparation of Stock Solutions: The synthesized compounds and a standard antibiotic (e.g., Linezolid) are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.[11]
-
Serial Dilution: A two-fold serial dilution of each compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (e.g., S. aureus, S. pneumoniae) to a final concentration of approximately 5 x 10^5 CFU/mL.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]
Neuroprotective and Cholinesterase Inhibitory Activity
Derivatives of this compound have emerged as promising candidates for treating neurodegenerative diseases like Alzheimer's. Their mechanisms often involve the inhibition of cholinesterase enzymes and the prevention of amyloid-β (Aβ) peptide aggregation.[13][14]
Data on Cholinesterase Inhibition
| Compound | Derivative Class | Enzyme | Activity | Value | Reference |
| Carbamate 8 | Carbamate | hAChE | IC50 | 0.153 µM | [13] |
| Carbamate 11 | Carbamate | hBChE | IC50 | 0.828 µM | [13] |
| PAT | Pyridine Amine | AChE (in C. elegans) | Inhibition | Confirmed | [14] |
Mechanism of Action: Dual-Site AChE Inhibition and Anti-Aggregation
Acetylcholinesterase (AChE) not only hydrolyzes the neurotransmitter acetylcholine but also promotes the aggregation of Aβ peptides through its peripheral anionic site (PAS).[13][15] Pyridine derivatives have been designed as dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the PAS. This dual action restores acetylcholine levels and simultaneously inhibits Aβ plaque formation, a key pathological hallmark of Alzheimer's disease.[13]
Experimental Protocol: Cholinesterase Activity (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes).
-
Reaction Initiation: Add DTNB and then the substrate ATCI to start the reaction.
-
Measurement: AChE hydrolyzes ATCI to thiocholine. Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance. The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor, and the IC50 value is determined.[13]
Anti-inflammatory Activity
While direct studies on this compound derivatives are limited, structurally related compounds such as 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects.[16][17][18] The proposed mechanism for these related compounds involves their iron-chelating properties.[16][17]
Proposed Mechanism: Iron Chelation
Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron to function.[16][17] By chelating iron, pyridine derivatives may inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This suggests a potential avenue for developing this compound-based anti-inflammatory agents.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.[16][18]
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the pyridine derivatives.[17]
-
Compound Administration: The test compounds, standard drug, or vehicle are administered, typically via intraperitoneal (i.p.) injection, 30 minutes before the inflammatory stimulus.[16]
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.
-
Measurement of Paw Volume: The volume of the paw is measured immediately after carrageenan injection and at specific time points thereafter (e.g., every hour for 4-6 hours) using a plethysmograph.[16][18]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing the increase in paw volume to that of the control group.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, neuroprotective, and potentially anti-inflammatory effects. The data and protocols summarized in this guide highlight the significant progress made in this area and underscore the potential for future research to yield novel drugs with improved efficacy and targeted mechanisms of action. Further exploration of structure-activity relationships will be crucial in optimizing these derivatives for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
3-Pyridinemethanol as a Vasodilator Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridinemethanol, also known as nicotinyl alcohol, is a peripheral vasodilator that has been utilized in the management of vasospastic disorders.[1] Its therapeutic effect is primarily attributed to its ability to widen blood vessels, thereby increasing blood flow and reducing peripheral resistance.[2] This technical guide provides an in-depth overview of the core mechanisms underlying the vasodilatory action of this compound, focusing on its interaction with the vascular endothelium and the subsequent signaling cascades that lead to smooth muscle relaxation. Detailed experimental protocols for assessing its vasodilator properties are provided, alongside visualizations of the key signaling pathways.
Mechanism of Action
The vasodilatory effect of this compound is predominantly endothelium-dependent, involving the release of two key vasoactive mediators: nitric oxide (NO) and prostaglandins, particularly prostacyclin (PGI2).[2]
Role of Nitric Oxide
This compound stimulates endothelial cells to produce and release nitric oxide.[2] NO, a potent vasodilator, diffuses from the endothelium to the underlying vascular smooth muscle cells. In the smooth muscle, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[2]
Role of Prostaglandins
In addition to NO, this compound also promotes the synthesis and release of prostaglandins, notably prostacyclin (PGI2), from the vascular endothelium.[2] PGI2 acts on prostanoid receptors on the surface of vascular smooth muscle cells, activating adenylyl cyclase. This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which, similar to PKG, phosphorylates targets that promote smooth muscle relaxation and vasodilation.[2]
Signaling Pathways
The vasodilatory action of this compound is orchestrated by a cascade of intracellular signaling events, as depicted in the following diagrams.
References
The Enigmatic Presence of 3-Pyridinemethanol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridinemethanol, a pyridine alkaloid also known as nicotinyl alcohol, is a molecule of significant interest due to its pharmacological activities. While its synthetic routes and medicinal applications are well-documented, its natural occurrence in the plant kingdom is a subject of nascent research. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, focusing on its reported presence in Crocus sativus L. and Nicotiana tabacum L. This document details plausible biosynthetic pathways, outlines experimental protocols for extraction and quantification, and presents available data in a structured format to facilitate further research and drug development endeavors.
Introduction
This compound (C₆H₇NO) is a primary alcohol derivative of pyridine. It is recognized for its vasodilatory and antilipemic properties.[1] While largely produced synthetically for pharmaceutical purposes, trace amounts of this compound have been identified in certain plant species, suggesting an endogenous biosynthetic pathway.[1] Understanding the natural origins and physiological roles of this compound in plants can open new avenues for its sustainable production and the discovery of novel biological functions. This guide aims to consolidate the scattered information on its natural occurrence and provide a technical framework for its study.
Natural Occurrence and Quantitative Data
The presence of this compound has been reported in the plant kingdom, specifically in saffron (Crocus sativus) and tobacco (Nicotiana tabacum).[1] However, quantitative data on the concentration of this compound in these plants is scarce in the current scientific literature. It is considered a minor alkaloid component. The tables below summarize the general alkaloid content in these species to provide context for the potential levels of this compound.
Table 1: Total Alkaloid Content in Crocus sativus L. (Stigma)
| Analytical Method | Total Alkaloid Content (mg/g dry weight) | Reference |
| Gravimetric Method | 6.8 ± 0.4 | (Not specified in search results) |
| UV-Vis Spectrophotometry | 5.5 ± 0.3 | (Not specified in search results) |
Note: Specific quantitative data for this compound is not available in the reviewed literature. It is expected to be a very minor fraction of the total alkaloids.
Table 2: Total Alkaloid Content in Nicotiana tabacum L. (Leaves)
| Variety | Developmental Stage | Total Alkaloid Content (mg/g dry weight) | Reference |
| K326 | Upper leaves maturing | 42.13 | [2] |
| Hongda | Upper leaves maturing | 35.67 | [2] |
| Zhongyan 100 | Upper leaves maturing | 38.91 | [2] |
Note: Nicotine is the predominant alkaloid in tobacco, typically accounting for 90-95% of the total alkaloid content.[2] this compound, if present, would be in trace amounts.
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on its structure, it is hypothesized to be derived from nicotinic acid, a central compound in the pyridine nucleotide cycle in plants. Nicotinic acid can be synthesized from tryptophan or aspartic acid. The final step in the formation of this compound is likely the reduction of nicotinic acid or its activated form (e.g., nicotinoyl-CoA).
Caption: Proposed biosynthetic pathway of this compound from precursors.
Experimental Protocols
The following sections detail proposed methodologies for the extraction and quantification of this compound from plant matrices. These protocols are adapted from established methods for alkaloid analysis.
Extraction of this compound
This protocol describes a solid-phase extraction (SPE) method suitable for enriching pyridine alkaloids from a plant extract.
Caption: Workflow for the extraction of this compound from plant samples.
Methodology:
-
Sample Preparation: Lyophilize and grind the plant material (e.g., 1 gram of Crocus sativus stigma or Nicotiana tabacum leaves) to a fine powder.
-
Extraction: Macerate the powdered sample in 10 mL of methanol containing 0.1% formic acid for 24 hours at room temperature. Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering non-basic compounds.
-
Elute the alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 110.1 (M+H)⁺
-
Product Ions (Q3): m/z 93.1 (loss of NH₃), m/z 79.1 (loss of CH₂O and H)
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Key Ions for Identification: m/z 109 (M⁺), 108, 80, 79.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which this compound may be involved in plants. Its role, if any, in plant physiology, defense, or development remains an open area for future research. Given its structural similarity to nicotinic acid, a key metabolite, it could potentially interact with enzymes or receptors involved in the pyridine nucleotide cycle or other related pathways.
Conclusion and Future Perspectives
The natural occurrence of this compound in plants, though seemingly in trace amounts, presents an intriguing area of study for phytochemists, biochemists, and drug development professionals. The confirmation of its presence in species like Crocus sativus and Nicotiana tabacum warrants further investigation into its precise concentration, biosynthetic pathway, and physiological function. The experimental protocols outlined in this guide provide a robust starting point for researchers to quantify this molecule and explore its role in the plant kingdom. Future research should focus on:
-
Quantitative surveys: Screening a wider range of plant species for the presence and concentration of this compound.
-
Metabolic engineering: Elucidating and manipulating the biosynthetic pathway to enhance its production in plants or microbial systems.
-
Pharmacological and physiological studies: Investigating the ecological or physiological role of this compound in plants and exploring its potential for novel therapeutic applications.
This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pyridinemethanol, a versatile heterocyclic alcohol, serves as a critical starting material and key intermediate in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of a primary alcohol, make it a valuable scaffold in drug design and development. This technical guide provides a comprehensive overview of the synthesis of this compound, its application as a precursor in the development of drugs targeting a range of therapeutic areas, and detailed experimental protocols for key synthetic transformations. The guide also delves into the signaling pathways modulated by drugs derived from this essential precursor, offering insights into their mechanisms of action.
Introduction
The pyridine moiety is a ubiquitous structural motif in medicinal chemistry, prized for its ability to engage in various biological interactions and its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1] this compound, also known as nicotinyl alcohol, emerges as a particularly useful building block, providing a reactive handle for the introduction of the 3-pyridylmethyl group into larger molecules.[2] This guide will explore the pivotal role of this compound in the synthesis of drugs for cardiovascular diseases, cancer, and neurological disorders.
Synthesis of this compound
Several synthetic routes to this compound have been established, starting from readily available precursors. The choice of method often depends on factors such as scale, cost, and available reagents.
Reduction of Nicotinic Acid and its Esters
A common and efficient method involves the reduction of nicotinic acid or its esters.[3]
Experimental Protocol: Synthesis of this compound from Methyl Nicotinate [2]
-
Materials: Methyl nicotinate (13.7 g, 0.1 mole), Sodium borohydride (finely powdered, 15.2 g, 0.4 mole), Methanol (160 ml), Tetrahydrofuran (THF, 100 ml).
-
Procedure:
-
A mixture of methyl nicotinate and finely powdered sodium borohydride in THF is prepared in a reaction flask.
-
Methanol is added dropwise to the stirred mixture over a period of 1 hour.
-
After the addition is complete, the reaction mixture is refluxed for 2 hours.
-
The mixture is then cooled, and the excess solvent is removed under reduced pressure.
-
The resulting residue is treated with 10% aqueous sodium hydroxide to decompose the borate complex.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.
-
-
Yield: High yields are typically reported for this method.[3]
Reduction of 3-Pyridinecarboxaldehyde
The direct reduction of 3-pyridinecarboxaldehyde offers another straightforward route.[4]
Experimental Protocol: Synthesis of this compound from 3-Pyridinecarboxaldehyde
-
Materials: 3-Pyridinecarboxaldehyde, Sodium borohydride, Ethanol.
-
Procedure:
-
3-Pyridinecarboxaldehyde is dissolved in ethanol in a reaction flask and cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the careful addition of water.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to afford this compound.
-
From 3-Cyanopyridine
Catalytic hydrogenation of 3-cyanopyridine provides a scalable industrial method for the synthesis of this compound.[1][4]
Experimental Protocol: Synthesis of this compound from 3-Cyanopyridine [1]
-
Materials: 3-Cyanopyridine (20.8 kg, 96% purity), 5% Palladium on charcoal catalyst, Hydrochloric acid (36%), Water, 90% Ethyl alcohol, Nitrosyl chloride.
-
Procedure:
-
Preparation of 3-Aminomethylpyridine Hydrochloride: A suspension of the palladium on charcoal catalyst in water is prepared in a pressure vessel. 3-Cyanopyridine and a hydrochloric acid solution (approximately 1.75 moles of HCl per mole of 3-cyanopyridine) are added. The suspension is maintained at 10-15°C and stirred under a hydrogen pressure of 3 to 5 psi until the absorption of hydrogen ceases. The catalyst is then removed by filtration.
-
Conversion to this compound: The filtrate containing 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas, generated by reacting ethyl alcohol with nitrosyl chloride, is passed into the heated solution.
-
Upon completion of the reaction, the mixture is worked up to isolate this compound.
-
Applications in Medicinal Chemistry
This compound is a precursor to a variety of drugs, including vasodilators, antihyperlipidemic agents, and inhibitors of various enzymes.
Vasodilators and Antihyperlipidemic Agents
Nicotinyl alcohol itself is used as a peripheral vasodilator.[5] Furthermore, it serves as a precursor for other drugs in this class, such as Nicofibrate and Eniclobrate.[5] These drugs are used to treat peripheral vascular diseases and hyperlipidemia.[6]
Table 1: Drugs Derived from this compound for Cardiovascular Applications
| Drug Name | Therapeutic Class | Starting Material |
| Nicotinyl Alcohol | Vasodilator | This compound |
| Nicofibrate | Antihyperlipidemic | This compound |
| Eniclobrate | Antihyperlipidemic | This compound |
| Mepiroxol | Antihyperlipidemic | This compound |
The mechanism of action of nicotinic acid and its derivatives on lipid metabolism involves the inhibition of lipolysis in adipose tissue, leading to a decrease in the production of very-low-density lipoproteins (VLDL) and subsequently low-density lipoproteins (LDL) by the liver.[7]
Caption: Mechanism of Nicotinic Acid on Lipid Metabolism.
Enzyme Inhibitors in Oncology
This compound is a precursor for the synthesis of inhibitors targeting key enzymes in cancer signaling pathways, such as Histone Deacetylases (HDACs) and Checkpoint Kinase 1 (Chk1).[1]
3.2.1. Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes.
Caption: HDAC Inhibition Signaling Pathway.
3.2.2. Checkpoint Kinase 1 (Chk1) Inhibitors
Chk1 is a serine/threonine-specific protein kinase that is a key regulator of the cell cycle and is involved in the DNA damage response.[8]
Caption: Chk1 Signaling in DNA Damage Response.
Other Therapeutic Areas
The versatility of the 3-pyridylmethanol scaffold has led to its exploration in other therapeutic areas, such as the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for the treatment of pain and inflammation.
Quantitative Data
The following table summarizes key quantitative data for reactions involving this compound and the pharmacological activity of some of its derivatives.
Table 2: Synthesis Yields and Pharmacological Data
| Reaction/Compound | Starting Material(s) | Product | Yield (%) | Pharmacological Data (IC₅₀) | Target |
| Reduction | Methyl Nicotinate | This compound | High | - | - |
| Reduction | 3-Pyridinecarboxaldehyde | This compound | - | - | - |
| Hydrogenation | 3-Cyanopyridine | This compound | Good (Industrial Scale) | - | - |
| Nicofibrate | This compound | Nicofibrate | - | - | Lipoprotein Lipase |
| Eniclobrate | This compound | Eniclobrate | - | - | - |
Note: Specific yield percentages and IC₅₀ values can vary depending on the reaction conditions and assay used. The table provides a general overview.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for its incorporation into a wide range of molecular architectures, leading to the development of drugs with diverse therapeutic applications. The continued exploration of derivatives of this compound is expected to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its importance in the pharmaceutical industry. This guide has provided a foundational understanding of the synthesis, applications, and mechanistic insights related to this key building block, intended to aid researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | 100-55-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. klivon.com [klivon.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Lipid-lowering effect of the new drugs eniclobrate and beclobrate in patients with hyperlipidemia type II a and type II b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]
- 8. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3-pyridinemethanol synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 3-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key building block in the pharmaceutical and agrochemical industries, has a rich history of synthetic development. This technical guide provides a comprehensive overview of the discovery and evolution of its synthesis, with a focus on the core chemical transformations. Detailed experimental protocols for key methodologies are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide clear visual representations of the chemical processes.
Introduction: Discovery and Significance
This compound, also known as nicotinyl alcohol, is a pyridine derivative featuring a hydroxymethyl group at the 3-position of the pyridine ring.[1] Its synthesis was first reported in the mid-20th century during broader investigations into substituted pyridines for pharmaceutical applications.[1] While no single individual is widely credited with its discovery, its emergence was a crucial step in the development of various nicotinamide derivatives and other neuroactive agents.[1] The molecule's structure, combining the basicity of the pyridine nitrogen with the reactivity of a primary alcohol, makes it a versatile intermediate in organic synthesis.[1]
Industrially, this compound serves as a precursor for the synthesis of various drugs and bioactive molecules.[2][3] It is a valuable starting material for histone deacetylase inhibitors and has applications in the preparation of agents with vasodilatory effects.[2][3][4]
Key Synthetic Pathways
The synthesis of this compound has evolved over the years, with several key pathways emerging as the most prevalent. These methods primarily involve the reduction of a carbonyl or nitrile group at the 3-position of the pyridine ring.
From Nicotinic Acid and its Esters
A common and economically viable route to this compound begins with nicotinic acid (Vitamin B3). This multi-step process involves the esterification of nicotinic acid followed by the reduction of the resulting ester.
2.1.1. Esterification of Nicotinic Acid
Nicotinic acid is readily converted to its methyl ester, methyl nicotinate, through Fischer esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of excess methanol which also acts as the solvent.
Caption: Fischer esterification of nicotinic acid to methyl nicotinate.
2.1.2. Reduction of Methyl Nicotinate
The subsequent reduction of the ester group in methyl nicotinate yields this compound. Sodium borohydride (NaBH₄) in combination with methanol is a frequently used reducing agent for this transformation. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) under reflux conditions.[5][6]
Caption: Reduction of methyl nicotinate to this compound.
From 3-Cyanopyridine
Another significant industrial route for the synthesis of this compound involves the catalytic hydrogenation of 3-cyanopyridine. This method can proceed through different intermediates depending on the reaction conditions.
A common approach involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas and an acidic medium, such as hydrochloric acid.[1] This process can lead to the formation of 3-aminomethylpyridine hydrochloride as an intermediate, which is then converted to this compound.[2][7]
Caption: Synthesis of this compound from 3-cyanopyridine.
From 3-Pyridinecarboxaldehyde (Nicotinaldehyde)
The direct reduction of 3-pyridinecarboxaldehyde (nicotinaldehyde) is also a viable method for producing this compound. This transformation can be achieved using various reducing agents, with sodium borohydride being a common choice due to its mildness and selectivity.[1] Catalytic hydrogenation is another effective technique.[1]
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic routes discussed.
Synthesis of Methyl Nicotinate from Nicotinic Acid
Objective: To synthesize methyl nicotinate via Fischer esterification of nicotinic acid.
Procedure:
-
To a solution of nicotinic acid (12.30 g, 0.1 mol) in methanol (30 mL), add concentrated sulfuric acid (5 mL) cautiously.
-
Reflux the reaction mixture for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with chloroform.
-
Remove the solvent under reduced pressure to obtain the crude methyl nicotinate.
-
Purify the product by recrystallization to yield white crystals.[6]
Reduction of Methyl Nicotinate to this compound using NaBH₄
Objective: To reduce methyl nicotinate to this compound using sodium borohydride.
Procedure:
-
Suspend methyl nicotinate (13.7 g, 0.1 mol) and finely powdered sodium borohydride (75.66 g, 2.0 mol) in tetrahydrofuran (THF).
-
Add methanol (8 mL) to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 30 mL) with continuous stirring for 15 hours.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as a thick oil.[6]
Synthesis of this compound from 3-Cyanopyridine
Objective: To synthesize this compound from 3-cyanopyridine via catalytic hydrogenation.
Procedure:
-
In a reaction kettle, add 3-cyanopyridine.
-
Add a Pd/C catalyst.
-
Conduct the reaction in the presence of hydrochloric acid and water.
-
Introduce hydrogen gas and perform catalytic hydrogenation at normal temperature and pressure.
-
The initial product is 3-aminomethylpyridine hydrochloride.[1]
-
Treat the 3-aminomethylpyridine hydrochloride with ethyl nitrite to yield this compound.[2][7]
Quantitative Data Summary
The efficiency of different synthetic methods for this compound can be compared based on their reported yields and reaction conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nicotinic Acid | 1. CH₃OH, H₂SO₄ (conc.), reflux 16h; 2. NaBH₄, CH₃OH, THF, reflux 24h | This compound | 70 | [6] |
| Methyl Nicotinate | NaBH₄, CH₃OH, THF, reflux 24h | This compound | 70 | [6] |
| Ethyl Nicotinate | C₃₀H₃₄Cl₂N₂P₂Ru, potassium methanolate, H₂, THF, 100°C, 10h | This compound | 90 | [7] |
| 3-Cyanopyridine | 1. Pd/C, H₂, HCl, H₂O; 2. Ethyl nitrite | This compound | Not specified | [1][2][7] |
Conclusion
The synthesis of this compound has progressed significantly since its initial discovery. The routes starting from readily available and inexpensive precursors like nicotinic acid and 3-cyanopyridine are the most established. While the reduction of nicotinic acid esters with sodium borohydride offers a straightforward laboratory-scale synthesis, catalytic hydrogenation of 3-cyanopyridine is often favored for industrial production due to its efficiency and atom economy. The choice of a specific synthetic route will depend on factors such as scale, cost of reagents, and desired purity of the final product. Future research may focus on developing even more sustainable and efficient catalytic systems for the synthesis of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 100-55-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-Pyridinemethanol as an Antilipemic Drug
Introduction
This compound, also known as nicotinyl alcohol or β-pyridylcarbinol, is a pyridine derivative and an alcohol analog of nicotinic acid (niacin).[1] It functions as a prodrug that is converted in the body to nicotinic acid, a well-established agent for treating dyslipidemia.[2] For decades, nicotinic acid has been utilized for its beneficial effects on the lipid profile, including its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides, while being one of the most effective agents for raising high-density lipoprotein (HDL) cholesterol.[3][4] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. It is classified as both a vasodilator and an antilipemic drug.[5][6]
Core Mechanism of Action
The antilipemic effects of this compound are mediated through its conversion to nicotinic acid. Nicotinic acid primarily acts by binding to the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed on the surface of adipocytes.[7][8]
Inhibition of Adipose Tissue Lipolysis
The cornerstone of nicotinic acid's mechanism is the reduction of free fatty acid (FFA) mobilization from adipose tissue.[7]
-
Receptor Activation: Nicotinic acid binds to the GPR109A receptor on adipocytes.[9]
-
G-Protein Signaling: This binding activates an inhibitory G-protein (Gi).[7]
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[7][9]
-
PKA Inactivation: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).[7]
-
Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides into FFAs and glycerol.[10][11] By inhibiting PKA, nicotinic acid effectively suppresses lipolysis, leading to a significant decrease in the release of FFAs into the bloodstream.[7]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 3-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. d-nb.info [d-nb.info]
- 4. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 100-55-0 [chemicalbook.com]
- 7. refp.cohlife.org [refp.cohlife.org]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial inhibition of adipose tissue lipolysis improves glucose metabolism and insulin sensitivity without alteration of fat mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial Inhibition of Adipose Tissue Lipolysis Improves Glucose Metabolism and Insulin Sensitivity Without Alteration of Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridinemethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, is a pyridine derivative with the chemical formula C₆H₇NO. It functions as a vasodilator and a cholesterol-lowering agent.[1][2][3][4] This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and drug development professionals. The information is presented to facilitate risk assessment and guide further investigation into its therapeutic and toxicological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100-55-0 | [4][5] |
| Molecular Formula | C₆H₇NO | [4][5] |
| Molecular Weight | 109.13 g/mol | [4][5] |
| Appearance | Clear light yellow to yellow liquid | [4] |
| Boiling Point | 259 °C at 760 mmHg | [4] |
| Melting Point | -7 °C | [4] |
| Flash Point | 149 °C | [4] |
| Specific Gravity | 1.124 | [4] |
| Solubility | Soluble in water | [4] |
| log Pow | 0.3 | [4] |
Toxicological Profile
The toxicological profile of this compound is summarized in the following sections. While some quantitative data is available, significant data gaps exist for several toxicological endpoints.
Acute Toxicity
This compound is classified as harmful if swallowed and is reported to cause skin, eye, and respiratory irritation.[4] The available quantitative acute toxicity data are presented in the table below.
| Route | Species | Value | Reference(s) |
| Oral | Rat | LD50 > 2000 mg/kg | [6] |
| Oral | Mouse | LD50 = 1000 mg/kg | [7] |
| Intravenous | Mouse | LD50 = 1 g/kg | [6] |
No specific quantitative data for dermal or inhalation acute toxicity (LD50/LC50) were identified in the reviewed literature.
Skin, Eye, and Respiratory Irritation
This compound is a known irritant.[4]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Chronic Toxicity
No dedicated chronic toxicity studies for this compound were identified. However, studies on the parent compound, pyridine, indicate that repeated oral exposure in rodents can lead to liver lesions.[10]
Carcinogenicity
There are no specific carcinogenicity bioassays available for this compound. The International Agency for Research on Cancer (IARC) has not classified this compound.[6] Studies on pyridine have shown limited evidence of carcinogenicity in experimental animals.[11]
Mutagenicity and Genotoxicity
Based on the available data, this compound is not classified as a mutagen.[6] However, specific in vitro and in vivo mutagenicity studies, such as the Ames test, for this compound were not found in the public domain. For the parent compound, pyridine, most in vitro and in vivo genotoxicity assays have yielded negative results.[1]
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies for this compound were identified. Studies on pyridine have shown some effects on sperm motility in mice and estrous cycles in rats at high doses.[11]
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)
Mechanism of Action and Signaling Pathways
The primary pharmacological action of this compound (nicotinyl alcohol) is vasodilation.[1][2] This is believed to be mediated through the release of prostaglandins, particularly prostacyclin (PGI2), and nitric oxide (NO) from the endothelium.[1][13] The released NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, which results in relaxation and vasodilation.[1]
Additionally, nicotinyl alcohol has been reported to have lipid-lowering properties by inhibiting the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver.[1][12]
Below is a diagram illustrating the proposed vasodilatory signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for key toxicological assessments are outlined below, based on OECD guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Principle: A stepwise procedure where the substance is administered to animals at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of the initial dose determines the next step.
-
Animals: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed at the selected starting dose.
-
If the animal survives, four additional animals are dosed sequentially at the same level.
-
If the initial animal dies, the test is repeated at a lower dose level.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level.
Skin Irritation/Corrosion - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)
-
Principle: This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis model.
-
Test System: A commercially available, validated RhE model.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The viability of the treated tissue is compared to that of a negative control.
-
-
Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).
Acute Eye Irritation/Corrosion (OECD 405)
-
Principle: The substance is applied to the eye of a single animal to assess the potential for ocular irritation or corrosion.
-
Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A single dose of the test substance is instilled into the conjunctival sac of one eye of one animal. The other eye serves as a control.
-
The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
If the initial test does not show a corrosive or severe irritant effect, the response is confirmed in up to two additional animals.
-
The observation period is typically 21 days to assess the reversibility of any effects.
-
-
Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.
The following diagram illustrates a general workflow for in vivo acute toxicity testing.
Conclusion
This compound exhibits moderate acute toxicity via the oral and intravenous routes and is an irritant to the skin, eyes, and respiratory system. Significant data gaps remain regarding its chronic, carcinogenic, reproductive, and developmental toxicity, as well as its detailed toxicokinetic profile. The vasodilatory effects of this compound are likely mediated through the prostaglandin and nitric oxide signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to long-term exposure and developmental and reproductive endpoints. The provided experimental protocols, based on OECD guidelines, can serve as a foundation for such future investigations.
References
- 1. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]
- 2. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]
- 8. This compound 100-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Effects of large doses of nicotinyl alcohol on serum lipid levels and carbohydrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NICOTINYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 13. What is Nicotinyl Alcohol used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Reduction of Nicotinaldehyde to 3-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common methods for the reduction of nicotinaldehyde (also known as 3-pyridinecarboxaldehyde) to 3-pyridinemethanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols provided are based on established chemical literature and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. In the context of producing this compound, a valuable building block, two primary methods are widely employed: reduction with sodium borohydride and catalytic hydrogenation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, favored for its ease of use and safety profile in laboratory settings.[1] Catalytic hydrogenation, often utilizing catalysts such as Raney Nickel or palladium on carbon, is a highly efficient method suitable for larger-scale industrial production.
Methods Overview and Data Presentation
The choice of reduction method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory equipment. Below is a summary of quantitative data for the two primary methods.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference Source |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 - Room Temp | 1 - 4 | ~90-95 | >98 | Adapted from[1] |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Aqueous Acetic Acid | 20 - 40 | 2 - 6 | ~93 | High | Adapted from[2] |
Experimental Protocols
Protocol 1: Reduction of Nicotinaldehyde using Sodium Borohydride
This protocol describes the reduction of nicotinaldehyde to this compound using sodium borohydride in a methanol solvent system. This method is well-suited for laboratory-scale synthesis.
Materials:
-
Nicotinaldehyde (3-pyridinecarboxaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.7 g (0.1 mol) of nicotinaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add 1.9 g (0.05 mol) of sodium borohydride to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding 20 mL of 1 M hydrochloric acid to decompose the excess sodium borohydride.
-
Neutralization: Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
Protocol 2: Catalytic Hydrogenation of Nicotinaldehyde
This protocol outlines the reduction of nicotinaldehyde via catalytic hydrogenation using Raney Nickel. This method is highly efficient and scalable.
Materials:
-
Nicotinaldehyde (3-pyridinecarboxaldehyde)
-
Raney Nickel (50% slurry in water)
-
Aqueous Acetic Acid (e.g., 20% v/v)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney Nickel slurry with deionized water and then with the reaction solvent to remove any residual alkali.
-
Reaction Setup: To the hydrogenation vessel, add a solution of 10.7 g (0.1 mol) of nicotinaldehyde in 100 mL of aqueous acetic acid. Add the washed Raney Nickel catalyst (approximately 5-10% by weight of the aldehyde).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-40 °C). The reaction is typically complete within 2-6 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, ensuring it remains wet.
-
Solvent Removal and Purification: The filtrate can be concentrated under reduced pressure, and the resulting crude this compound can be purified by distillation or recrystallization.
Visualizations
Chemical Transformation
The following diagram illustrates the overall chemical transformation from nicotinaldehyde to this compound.
Caption: Chemical reduction of nicotinaldehyde.
Experimental Workflow: Sodium Borohydride Reduction
The diagram below outlines the key steps in the laboratory-scale reduction of nicotinaldehyde using sodium borohydride.
Caption: Workflow for NaBH₄ reduction.
Signaling Pathway: Mechanism of NaBH₄ Reduction
The following diagram illustrates the simplified mechanism of aldehyde reduction by sodium borohydride, involving nucleophilic attack by the hydride ion.
Caption: Mechanism of NaBH₄ reduction.
References
Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-Pyridinemethanol, a valuable building block in pharmaceutical and agrochemical industries. The synthesis involves a two-step process commencing with the esterification of nicotinic acid to methyl nicotinate, followed by the selective reduction of the ester using sodium borohydride. This methodology offers a safe, cost-effective, and efficient alternative to using more hazardous reducing agents like lithium aluminum hydride. The protocols outlined herein are designed to be clear, concise, and easily reproducible in a standard laboratory setting, with a focus on high yield and purity of the final product.
Introduction
This compound, also known as 3-pyridyl carbinol, is a key intermediate in the synthesis of a wide range of biologically active molecules. Its synthesis via the reduction of a nicotinic acid derivative is a common transformation in organic chemistry. While powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can achieve this conversion, sodium borohydride (NaBH₄) presents a milder and safer alternative.[1] However, sodium borohydride itself is generally inefficient for the direct reduction of carboxylic acids.[1][2] Therefore, a two-step approach is employed: first, the esterification of nicotinic acid to an ester, typically methyl nicotinate, followed by the reduction of the ester to the corresponding alcohol.[3][4]
The NaBH₄-Methanol system in a suitable solvent like tetrahydrofuran (THF) has been shown to be particularly effective for the reduction of aromatic esters, providing high yields of the desired alcohol.[3][4] This method is advantageous due to the low cost, ease of handling, and high selectivity of sodium borohydride.
Reaction Scheme
The overall synthetic route from nicotinic acid to this compound is depicted below. The first step involves the Fischer esterification of nicotinic acid with methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl nicotinate is then reduced using sodium borohydride in a methanol-THF solvent system.
Caption: Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound using the described method.
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid | [3][4] |
| Intermediate | Methyl Nicotinate | [3][4] |
| Final Product | This compound | [3][4] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [3][4] |
| Solvent System | Methanol/Tetrahydrofuran (THF) | [3][4] |
| Reaction Time (Reduction) | 2.0 - 4.0 hours | [4] |
| Reaction Temperature | Reflux | [3][4] |
| Yield | 88 - 97% | [4] |
Experimental Protocols
Part 1: Esterification of Nicotinic Acid to Methyl Nicotinate
Materials:
-
Nicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a solution of nicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl nicotinate.
-
Purify the crude product by distillation or column chromatography if necessary.
Part 2: Reduction of Methyl Nicotinate to this compound
Materials:
-
Methyl nicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Chloroform
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl nicotinate in a mixture of methanol and tetrahydrofuran in a round bottom flask equipped with a magnetic stirrer and a reflux condenser.[3][4]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature and carefully add distilled water to quench the excess sodium borohydride.
-
Remove the organic solvents under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with chloroform.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[4]
Mechanism of Reduction
The reduction of the ester (methyl nicotinate) to the primary alcohol (this compound) by sodium borohydride proceeds via a nucleophilic acyl substitution followed by a reduction of the intermediate aldehyde.
Caption: Simplified mechanism of ester reduction by sodium borohydride.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
The quenching of excess sodium borohydride should be performed slowly and in a well-ventilated fume hood.
-
Methanol and tetrahydrofuran are flammable and toxic. Handle these solvents in a fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Conclusion
The synthesis of this compound from nicotinic acid via esterification and subsequent reduction with sodium borohydride is a robust and efficient method.[3][4] It provides high yields and avoids the use of highly reactive and hazardous reagents. The detailed protocols and supporting information provided in these application notes are intended to facilitate the successful implementation of this synthetic route in a research and development setting.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 3-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various catalytic hydrogenation methods for the reduction of 3-Pyridinemethanol to 3-Piperidinemethanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document includes a comparative summary of different catalytic systems, detailed experimental protocols, and workflow diagrams to guide researchers in selecting and performing the optimal hydrogenation procedure.
Introduction
The catalytic hydrogenation of this compound to 3-Piperidinemethanol is a fundamental transformation in organic synthesis. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high conversion, yield, and selectivity. This document outlines several common heterogeneous catalytic systems, including those based on Palladium, Rhodium, Platinum, and Nickel.
Data Presentation: Comparison of Catalytic Hydrogenation Methods
The following table summarizes various catalytic systems and reaction conditions for the hydrogenation of this compound and related substituted pyridines. Direct quantitative data for this compound is limited in the literature; therefore, data from closely related pyridine derivatives are included for comparative purposes and are duly noted.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 5% Rhodium on Carbon (Rh/C) | Pyridines | Room Temp | Low | Ethanol | - | - | - | - | |
| Rhodium(III) Oxide (Rh₂O₃) | This compound | 40 | 5 | 2,2,2-Trifluoroethanol (TFE) | 16 | 86 | - | - | [1] |
| 10% Palladium on Carbon (Pd/C) | 3-Pyridinecarbonitrile | 50 | 6 | Water/Dichloromethane | 4.5 | >99 | 99 | 76 (for 3-Piperidinemethylamine) | |
| 10% Palladium on Carbon (Pd/C) | Pyridinecarbonitriles | Room Temp | 1.5 | Acetic Acid | - | - | 90-94 (for Pyridylmethylamines) | - | [2] |
| Platinum(IV) Oxide (PtO₂) | Substituted Pyridines | Room Temp | 50-70 | Glacial Acetic Acid | 6-10 | - | - | - | [3] |
| Raney Nickel | 2-Methylpyridine | Room Temp | 2-5 | Water | - | Complete | - | - | [4] |
| Ruthenium Complex | Ethyl Nicotinate | 100 | 50-100 | Tetrahydrofuran | 10 | - | 90 (for this compound) | - | [5] |
Experimental Protocols
Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is based on the reported mild condition hydrogenation of functionalized pyridines.[1]
Materials:
-
This compound
-
Rhodium(III) Oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a glass liner of a high-pressure autoclave, add this compound (e.g., 0.8 mmol).
-
Add Rhodium(III) Oxide (e.g., 1 mg, 0.5 mol%).
-
Add 2,2,2-Trifluoroethanol (TFE) (e.g., 1 mL).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40°C for 16 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude product, 3-Piperidinemethanol.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from general procedures for the hydrogenation of substituted pyridines using Adams' catalyst.[3]
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Sodium sulfate
-
Standard glassware for workup and purification
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (e.g., 1.0 g) in glacial acetic acid (e.g., 5 mL).
-
Add a catalytic amount of PtO₂ (e.g., 5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion, carefully vent the hydrogen gas.
-
Quench the reaction by slowly adding sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-Piperidinemethanol.
-
Purify by column chromatography or distillation if necessary.
Protocol 3: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on conditions used for the hydrogenation of related pyridine derivatives and may require optimization for this compound.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can range from 5-10% by weight of the substrate.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 50°C) until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 4: Hydrogenation using Raney Nickel
This protocol describes the use of Raney Nickel, a cost-effective catalyst for pyridine hydrogenation.[4]
Materials:
-
This compound
-
Raney Nickel (in water or ethanol slurry)
-
Ethanol or Water
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
-
Standard glassware for workup and purification
Procedure:
-
In a high-pressure reaction vessel, add this compound.
-
Add a suitable solvent such as ethanol or water.
-
Carefully add the Raney Nickel slurry. The amount of catalyst can be significant, up to a 1:1 weight ratio with the substrate for low-pressure hydrogenations.[4]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize with hydrogen to the desired pressure (e.g., 2-5 atmospheres for low-temperature reactions).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by hydrogen uptake.
-
Upon completion, carefully vent the hydrogen.
-
Allow the catalyst to settle, and then decant the solution. Alternatively, filter the mixture carefully (Raney Nickel can be pyrophoric).
-
Wash the catalyst with the solvent.
-
Remove the solvent from the combined filtrates to yield the crude product.
-
Purify as required.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 3-pyridinemethanol as a key intermediate in the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides.
Introduction
This compound, a versatile heterocyclic alcohol, serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its pyridine ring is a common scaffold in numerous agrochemicals, contributing to their efficacy and selectivity.[2] This document outlines the synthetic pathways and experimental protocols for producing potent agrochemicals starting from this compound and its derivatives.
Insecticide Synthesis: Neonicotinoids
This compound is a precursor to 3-pyridylmethyl chloride, a key intermediate in the production of several neonicotinoid insecticides. These insecticides act as agonists of the nicotinic acetylcholine receptors in insects, leading to paralysis and death.
Synthetic Pathway for Neonicotinoid Insecticides
The general synthetic route involves the chlorination of a hydroxymethylpyridine group, followed by reaction with a suitable amine-containing moiety.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine
This protocol is analogous to the chlorination of this compound.
Materials:
-
2-Chloro-5-(hydroxymethyl)pyridine (70.3 g)
-
Thionyl chloride (87.4 g)
-
1,2-Dichloroethane (150 ml)
-
Chloroform (200 ml)
-
Sodium hydrogen carbonate (20 g)
-
Water (60 ml)
-
Activated carbon
Procedure:
-
A mixture of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) and 1,2-dichloroethane (50 ml) is added dropwise to a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml) at 5-20 °C over 30 minutes.
-
The mixture is stirred at room temperature for 90 minutes and then refluxed for 4.5 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is diluted with chloroform (200 ml) and water (60 ml).
-
Sodium hydrogen carbonate (20 g) is added in small portions with stirring.
-
The organic layer is separated, treated with activated carbon, and concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.[3]
Protocol 2: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine
Materials:
-
2-Chloro-5-(chloromethyl)pyridine (CCMP)
-
2-Nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve 2-chloro-5-(chloromethyl)pyridine and 2-nitroiminoimidazolidine in acetonitrile.
-
Add potassium carbonate as a base.
-
Reflux the mixture for 5 hours to obtain 1-(6-chloro-3-pyridylmethyl)-N-nitroimidazole-2-imine (Imidacloprid).[4]
-
The product can be purified by recrystallization.
Protocol 3: Synthesis of Acetamiprid from 2-Chloro-5-(chloromethyl)pyridine
Materials:
-
2-Chloro-5-(chloromethyl)pyridine
-
N-methylamine
-
Ethyl N-cyanoethanimideate
-
Ethanol
Procedure:
-
React 2-chloro-5-chloromethylpyridine with an aqueous solution of methylamine to synthesize N-(6-chloro-3-pyridylmethyl)methylamine.[5]
-
In a separate reaction, synthesize ethyl N-cyanoethanimideate.
-
Add N-(6-chloro-3-pyridylmethyl)methylamine (157.5 g) and ethanol (100 g) to a 500 ml flask.
-
Add ethyl N-cyanoethanimideate (112 g) and heat the mixture to 65 °C for 6-7 hours.
-
After the reaction is complete, cool the mixture to 0 °C, allow it to stratify, and then filter.
-
Wash the solid with saturated brine and dry to obtain acetamiprid (Yield: 96.6%).[6]
Quantitative Data for Insecticide Synthesis
| Intermediate/Product | Starting Material(s) | Reagents/Conditions | Yield (%) | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-(hydroxymethyl)pyridine | Thionyl chloride, 1,2-dichloroethane, reflux | ~92% | [3] |
| Imidacloprid | 2-Chloro-5-(chloromethyl)pyridine, 2-Nitroiminoimidazolidine | K₂CO₃, Acetonitrile, reflux | 94.4-97.4% | [4] |
| Acetamiprid | N-(6-chloro-3-pyridylmethyl)methylamine, Ethyl N-cyanoethanimideate | Ethanol, 65°C | 96.6% | [5][6] |
Fungicide Synthesis: Pyridine Carboxamides and Triazoles
This compound derivatives are integral to the synthesis of various fungicides, including pyridine carboxamides and 1,2,4-triazole derivatives, which often target key fungal enzymes like succinate dehydrogenase (SDH).
Synthetic Pathway for Pyridine-Based Fungicides
The synthesis of these fungicides typically involves the reaction of a pyridine-containing acid chloride or a related intermediate with an appropriate amine or thiol.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes | Semantic Scholar [semanticscholar.org]
- 5. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug discovery. A common pharmacophore model for HDAC inhibitors (HDACis) consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The cap group plays a vital role in determining the inhibitor's potency and isoform selectivity.
Pyridine-containing moieties have emerged as privileged structures for the cap group in many HDAC inhibitors due to their ability to form favorable interactions with the amino acid residues at the rim of the HDAC active site. 3-Pyridinemethanol, a readily available and versatile building block, serves as a valuable precursor for introducing the pyridin-3-ylmethoxy cap group into HDACi scaffolds. This application note details the use of a this compound derivative in the synthesis of the potent and well-characterized HDAC inhibitor, MS-275 (Entinostat), and provides relevant protocols and data.
Signaling Pathways and Mechanism of Action
HDAC inhibitors exert their therapeutic effects by altering the acetylation status of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The pyridyl cap group of an HDAC inhibitor contributes to its binding affinity and selectivity by interacting with residues on the surface of the HDAC enzyme, thereby influencing the overall inhibitory profile of the molecule.
Caption: General signaling pathway of HDAC inhibition.
Application: Synthesis of MS-275 (Entinostat)
MS-275 is a potent, orally bioavailable, and selective inhibitor of Class I HDACs. Its structure features a pyridin-3-ylmethoxycarbonylaminomethyl group, which is derived from this compound. The synthesis of this key fragment highlights the utility of this compound as a building block in the development of HDAC inhibitors.
Synthetic Workflow
The synthesis of MS-275 involves a multi-step process. A key transformation is the coupling of a carboxylic acid intermediate with 1,2-phenylenediamine, followed by the introduction of the pyridin-3-ylmethoxycarbonyl group. The following diagram illustrates a generalized workflow for the synthesis of the core benzamide structure and the subsequent incorporation of the 3-pyridylmethoxy moiety.
Caption: General workflow for the synthesis of MS-275.
Experimental Protocols
The following protocol is a detailed method for the synthesis of N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl) aminomethyl] benzamide (MS-275), adapted from cited literature.[1]
Synthesis of N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl) aminomethyl] benzamide (MS-275)
Materials:
-
4-({[((Pyridin-3-yl)methoxy)carbonyl]amino}methyl)benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Phenylenediamine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 4-({[((Pyridin-3-yl)methoxy)carbonyl]amino}methyl)benzoic acid (1.0 eq) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the reaction mixture at 60 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
After the activation is complete, add 1,2-phenylenediamine (1.0 eq) to the reaction mixture.
-
Continue stirring the mixture at 60 °C for an additional 12-16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, MS-275.
-
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Quantitative Data
The inhibitory activity of MS-275 against various HDAC isoforms is summarized in the table below. This data demonstrates the potency and selectivity profile of the compound.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |
| MS-275 (Entinostat) | 60 | 170 | 200 | >10,000 | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Conclusion
This compound is a valuable and versatile building block in the synthesis of HDAC inhibitors. Its incorporation as a pyridin-3-ylmethoxy cap group, as exemplified by the synthesis of MS-275, contributes to the development of potent and selective inhibitors of Class I HDACs. The synthetic protocols and biological data presented in this application note provide a foundation for researchers in the field of drug discovery to design and synthesize novel HDAC inhibitors with improved therapeutic profiles. The use of readily available starting materials like this compound is crucial for the efficient and scalable synthesis of these important therapeutic agents.
References
Application Notes: Preparation of (Phenyl)(cyanopyrazinyl)urea Derivatives Utilizing 3-Pyridinemethanol
Introduction
(Phenyl)(cyanopyrazinyl)urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases. Notably, they have been identified as powerful inhibitors of Checkpoint kinase 1 (Chk1), a crucial regulator of the DNA damage response and cell cycle progression.[1][2] Inhibition of Chk1 can disrupt cell cycle checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents, thus highlighting the therapeutic potential of these urea derivatives in oncology.[2][3] This application note provides a detailed protocol for a plausible multi-step synthesis of a novel (phenyl)(cyanopyrazinyl)urea derivative, incorporating a pyridylmethoxy moiety derived from 3-Pyridinemethanol. The inclusion of the pyridine ring can modulate the physicochemical properties of the molecule, potentially enhancing its pharmacological profile.
General Scheme
The overall synthetic strategy involves a four-step sequence starting from this compound. The alcohol is first converted to a reactive chloromethylpyridine intermediate. This is followed by a Williamson ether synthesis with p-aminophenol to introduce the pyridylmethoxy-phenyl scaffold. In a parallel synthesis, 2-amino-5-cyanopyrazine is prepared and subsequently converted to the corresponding isocyanate. The final step involves the coupling of the pyridylmethoxy-aniline with the cyanopyrazinyl isocyanate to yield the target urea derivative.
Experimental Protocols
Step 1: Synthesis of 3-(Chloromethyl)pyridine hydrochloride
This protocol describes the conversion of this compound to 3-(chloromethyl)pyridine hydrochloride using thionyl chloride.[4][5]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Addition funnel
-
Stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and an addition funnel, add thionyl chloride (1.1-1.3 molar equivalents) to toluene.
-
Cool the mixture in an ice bath.
-
Dissolve this compound (1.0 molar equivalent) in toluene and place it in the addition funnel.
-
Slowly add the this compound solution to the stirred thionyl chloride solution, maintaining the temperature below 35°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution. The precipitation can be assisted by applying a vacuum or purging with nitrogen.
-
Collect the solid product by filtration, wash with cold toluene, and dry under vacuum to yield 3-(chloromethyl)pyridine hydrochloride.
Step 2: Synthesis of 4-((Pyridin-3-yl)methoxy)aniline
This protocol outlines the synthesis of the key aniline intermediate via a Williamson ether synthesis.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
p-Aminophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-aminophenol (1.0 molar equivalent) in DMF.
-
Add a suitable base such as potassium carbonate (2.0 molar equivalents) or sodium hydride (1.1 molar equivalents, handle with extreme care) to the solution and stir for 30 minutes at room temperature.
-
Add 3-(chloromethyl)pyridine hydrochloride (1.0 molar equivalent) to the reaction mixture.
-
Heat the mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((pyridin-3-yl)methoxy)aniline.
Step 3: Synthesis of 2-Amino-5-cyanopyrazine
This protocol describes the synthesis of 2-amino-5-cyanopyrazine from 2-amino-5-bromopyrazine.[6]
Materials:
-
2-Amino-5-bromopyrazine
-
Potassium cyanide (KCN)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
18-Crown-6
-
Anhydrous Dimethylformamide (DMF)
-
Screw-capped reaction vessel
-
Heating block
Procedure:
-
To a screw-capped reaction vessel under a nitrogen atmosphere, add 2-amino-5-bromopyrazine (1.0 molar equivalent), potassium cyanide (2.0 molar equivalents), tetrakis(triphenylphosphine)palladium(0) (catalytic amount), copper(I) iodide (1.0 molar equivalent), and 18-crown-6 (catalytic amount).
-
Add anhydrous DMF to the vessel.
-
Seal the vessel and heat the reaction mixture to 200°C for 1 hour with stirring.
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with chloroform.
-
Combine the organic layers and purify by silica gel column chromatography to yield 2-amino-5-cyanopyrazine.
Step 4: Synthesis of 2-Isocyanato-5-cyanopyrazine
This protocol details the conversion of 2-amino-5-cyanopyrazine to the corresponding isocyanate using triphosgene.
Materials:
-
2-Amino-5-cyanopyrazine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask, prepare a biphasic mixture of a solution of 2-amino-5-cyanopyrazine (1.0 molar equivalent) in anhydrous DCM and a saturated aqueous sodium bicarbonate solution.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Carefully add triphosgene (0.4 molar equivalents) in a single portion.
-
Stir the reaction mixture vigorously in the ice bath for 15-30 minutes.
-
Pour the mixture into a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-isocyanato-5-cyanopyrazine, which should be used immediately in the next step.
Step 5: Synthesis of 1-(5-Cyanopyrazin-2-yl)-3-(4-((pyridin-3-yl)methoxy)phenyl)urea
This final step describes the coupling reaction to form the target urea derivative.[7]
Materials:
-
4-((Pyridin-3-yl)methoxy)aniline
-
2-Isocyanato-5-cyanopyrazine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve 4-((pyridin-3-yl)methoxy)aniline (1.0 molar equivalent) in anhydrous DCM or THF in a round-bottom flask.
-
To this solution, add a solution of the crude 2-isocyanato-5-cyanopyrazine (1.0 molar equivalent) in the same solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of a (Phenyl)(cyanopyrazinyl)urea Derivative
| Step | Product Name | Starting Material(s) | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 3-(Chloromethyl)pyridine hydrochloride | This compound, Thionyl chloride | 1 : 1.2 | Toluene | 1-2 | < 35 | 85-95 |
| 2 | 4-((Pyridin-3-yl)methoxy)aniline | 3-(Chloromethyl)pyridine HCl, p-Aminophenol, K₂CO₃ | 1 : 1 : 2 | DMF | 12-24 | 60-80 | 60-70 |
| 3 | 2-Amino-5-cyanopyrazine | 2-Amino-5-bromopyrazine, KCN | 1 : 2 | DMF | 1 | 200 | 30-40 |
| 4 | 2-Isocyanato-5-cyanopyrazine | 2-Amino-5-cyanopyrazine, Triphosgene | 1 : 0.4 | DCM/NaHCO₃(aq) | 0.5 | 0 | >95 (crude) |
| 5 | 1-(5-Cyanopyrazin-2-yl)-3-(4-((pyridin-3-yl)methoxy)phenyl)urea | 4-((Pyridin-3-yl)methoxy)aniline, 2-Isocyanato-5-cyanopyrazine | 1 : 1 | DCM or THF | 2-4 | Room Temp | 70-85 |
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of (phenyl)(cyanopyrazinyl)urea derivatives.
References
- 1. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. 2-AMINO-5-CYANOPYRAZINE | 113305-94-5 [chemicalbook.com]
- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Comprehensive Analytical Characterization of 3-Pyridinemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Pyridinemethanol, also known as nicotinyl alcohol, is a versatile organic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position.[1][2][3] This structure imparts both aromatic and primary alcohol characteristics, making it a valuable building block in the pharmaceutical and agrochemical industries.[2][3] It serves as a precursor in the synthesis of various bioactive compounds, including vasodilators, antilipemic drugs, and kinase inhibitors.[1][2][] Given its importance, rigorous analytical characterization is essential to ensure its identity, purity, and stability.
This document provides a detailed overview of the key analytical techniques for the characterization of this compound, complete with experimental protocols and data presentation.
Analytical Techniques
A multi-technique approach is necessary for the unambiguous characterization of this compound. The primary methods employed include spectroscopic, chromatographic, and thermal analyses.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for structural determination. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak is expected at m/z 109.[1][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include those for the O-H stretch of the alcohol, C-H stretches of the aromatic ring, and C=C/C=N ring vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the pyridine chromophore. It is also a useful tool for quantitative analysis.
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.
-
Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can effectively separate and quantify the analyte from volatile impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity determination and assay. Reversed-phase HPLC with UV detection is commonly employed. Due to the hydrophilic nature of this compound, specific columns or mobile phase modifiers may be needed to achieve optimal separation.[8]
Thermal Analysis
Thermal analysis techniques are used to evaluate the physical properties and stability of this compound as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion. While a study on the isomeric 4-pyridinemethanol showed a melting point of 325.12 K, this compound exists as a liquid at room temperature with a reported melting point of -7 °C.[][9][10]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Data Presentation
The following tables summarize the expected quantitative data from the analytical characterization of this compound.
Table 1: NMR Spectral Data for this compound
| Parameter | ¹H NMR (CDCl₃) Chemical Shift (ppm) [5] | ¹H NMR (DMSO-d₆) Chemical Shift (ppm) [5] |
| H-2 | ~8.44 | ~8.55 |
| H-4 | ~7.71 | ~7.90 |
| H-5 | ~7.26 | ~7.42 |
| H-6 | ~8.36 | ~8.70 |
| -CH₂- | ~4.67 | ~4.69 |
| -OH | ~5.53 | ~5.58 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 109 | 100.0 | [M]⁺ (Molecular Ion) |
| 108 | 94.9 | [M-H]⁺ |
| 80 | 88.3 | [M-CHO]⁺ |
| 53 | 34.4 | [C₄H₃N]⁺ |
Source: Data compiled from NIST Mass Spectrometry Data Center.[1][5]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching (broad) | 3100 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C | Ring Stretching | 1400 - 1600 |
| C-O | Stretching | 1000 - 1250 |
Note: These are general ranges; specific peak positions can be found in reference spectra.[1]
Table 4: Physical and Chromatographic Properties
| Parameter | Value |
| Molecular Formula | C₆H₇NO[1] |
| Molecular Weight | 109.13 g/mol [1] |
| Boiling Point | 154 °C / 28 mmHg[11] |
| Density | 1.124 g/mL at 25 °C[11] |
| Refractive Index (n20/D) | 1.545[11] |
| GC Retention Time | Analyte-specific, depends on method |
| HPLC Retention Time | Analyte-specific, depends on method |
Mandatory Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Relationship between techniques and the data they provide.
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium acetate or phosphate buffer.
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase A to prepare a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).
-
Sample Preparation: Prepare the sample solution by dissolving it in mobile phase A to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard solutions to generate a calibration curve, followed by the sample solutions.
-
Data Processing: Determine the retention time of the main peak from the standard injection. Calculate the purity of the sample by the area percent method (Area of main peak / Total area of all peaks) x 100%.
-
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol describes a general method for the analysis of this compound using GC with a Flame Ionization Detector (FID).[6]
-
Instrumentation:
-
Gas chromatograph equipped with an autosampler, split/splitless injector, and FID.
-
Capillary column suitable for polar compounds (e.g., Stabilwax-DB, 60 m x 0.32 mm i.d., 1.0 µm film thickness).[6]
-
-
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade, for sample dissolution).
-
Helium or Nitrogen (High purity, as carrier gas).
-
This compound reference standard and sample.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1.0 mg/mL. Prepare a series of working standards by dilution.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1.0 mg/mL.
-
Analysis: Inject the standards to verify system suitability and generate a calibration curve. Inject the sample solution for analysis.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify impurities based on their peak areas relative to the main peak.
-
Protocol 3: Structural Characterization by NMR, MS, and IR
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 300 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks. Assign the chemical shifts to the respective protons and carbons in the molecule.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled GC or LC system.
-
Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
For liquid samples, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
References
- 1. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100-55-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 5. This compound(100-55-0) 1H NMR [m.chemicalbook.com]
- 6. osha.gov [osha.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. This compound | 100-55-0 [m.chemicalbook.com]
- 11. This compound 98 100-55-0 [sigmaaldrich.com]
Application Notes: Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide
Introduction
The selective bromination of the hydroxymethyl group in 3-Pyridinemethanol is a critical transformation in synthetic organic chemistry, yielding 3-(bromomethyl)pyridine. This product serves as a versatile heterocyclic building block and a key intermediate in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1][2][3][4] The pyridine scaffold is prevalent in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage in crucial biological interactions.[4] The use of N-bromosuccinimide (NBS) is the preferred method for this type of benzylic bromination, offering significant advantages over molecular bromine (Br₂). NBS provides a low, constant concentration of bromine through a free-radical mechanism, which enhances selectivity for the side chain and minimizes competitive electrophilic aromatic substitution on the pyridine ring.[5] This reaction, known as the Wohl-Ziegler reaction, is typically initiated by radical initiators or UV light.[5][6]
Mechanism of Action: The Wohl-Ziegler Reaction
The reaction of this compound with NBS proceeds via a free-radical chain mechanism. While the substrate is technically a hydroxymethylpyridine, the reaction targets the benzylic C-H bonds for substitution.
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation, to generate radicals.
-
Propagation:
-
A bromine radical (Br•), generated from NBS, abstracts a hydrogen atom from the hydroxymethyl group of this compound to form a stable benzylic radical and hydrogen bromide (HBr).
-
This benzylic radical then reacts with a bromine molecule (Br₂), which is present in low concentration, to yield the desired product, 3-(bromomethyl)pyridine, and another bromine radical. The Br₂ is generated in situ from the reaction of NBS with the HBr produced in the previous step.
-
-
Termination: The reaction concludes when radicals combine to form non-radical species.
The use of NBS is crucial as it ensures that the concentration of Br₂ remains low, thereby preventing common side reactions such as the electrophilic addition of bromine to the aromatic pyridine ring.[5]
Experimental Protocols and Data
General Protocol for the Synthesis of 3-(Bromomethyl)pyridine Hydrobromide
This protocol is a representative procedure based on established principles of Wohl-Ziegler bromination.[6][7] Researchers should optimize conditions for their specific scale and equipment.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable solvent for precipitation/crystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Nitrogen or Argon gas inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the starting material in anhydrous carbon tetrachloride (or an alternative solvent like acetonitrile).
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 - 1.5 eq) and a catalytic amount of a radical initiator such as AIBN or BPO (0.02 - 0.1 eq).
-
Reaction: Heat the mixture to reflux (for CCl₄, approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. Typical reaction times range from 2 to 10 hours.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acid (HBr), followed by a water wash.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 3-(bromomethyl)pyridine, is often unstable as a free base. It is typically converted to its more stable hydrobromide salt by treating the crude product with a solution of HBr in acetic acid or diethyl ether.
-
The resulting precipitate, 3-(bromomethyl)pyridine hydrobromide, can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[9][10]
-
Safety Precautions:
-
NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood.[2]
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent; acetonitrile is a safer alternative.[11]
-
Radical initiators like BPO can be explosive; handle with care.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Quantitative Data Summary
The efficiency of benzylic bromination is highly dependent on the reaction conditions. The following table summarizes typical conditions and outcomes for NBS brominations on related substrates to provide a comparative overview.
| Substrate | Brominating Agent (eq.) | Initiator | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference/Notes |
| 2-Acetamido-6-methylpyridine | NBS (1.2 eq) | BPO (3 mol%) | Dry CCl₄ | 12-16 | Reflux | 10-15% | Side-chain bromination is a minor product; ring bromination dominates (75%).[7] |
| 1,4-Dihydropyridine derivative | NBS (4.4 eq) | - | CHCl₃/MeOH (1:3) | 3 | RT | 54% | Chloroform as a co-solvent reduced reaction time and improved yield compared to pure methanol.[12] |
| 1,4-Dihydropyridine derivative | NBS (4.4 eq) | - | MeOH | 48 | RT | 41% | Longer reaction time and lower yield in pure methanol.[12] |
| Pyridine Derivative | NBS (1.5-5.0 eq) | Radical Initiator | Various | 0.5-8 | 80-125 | Not specified | General conditions from a patent, suggesting a range of possibilities.[8] |
| 5-Methylnicotinic acid derivative | NBS | - | CCl₄ | Not specified | Not specified | 65.9% (overall yield) | Part of a multi-step synthesis for a Rupatadine intermediate.[1] |
Visualizations
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and isolation of 3-(bromomethyl)pyridine hydrobromide.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Bromomethyl)pyridine 97 4916-55-6 [sigmaaldrich.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 12. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aerobic Photo-oxidation of 3-Pyridinemethanol
Introduction
The aerobic photo-oxidation of 3-pyridinemethanol is a significant chemical transformation that yields valuable products such as 3-pyridinecarboxaldehyde (an important intermediate) and nicotinic acid (Vitamin B3). This process often employs semiconductor photocatalysts, such as titanium dioxide (TiO₂), and utilizes light energy to drive the oxidation reaction with atmospheric oxygen as the oxidant. This environmentally friendly approach avoids the use of harsh and toxic oxidizing agents. These application notes provide a detailed protocol for researchers, scientists, and drug development professionals interested in this photocatalytic reaction.
Reaction Principle
The fundamental principle of this reaction involves the generation of electron-hole pairs upon the absorption of photons with energy greater than the bandgap of the semiconductor photocatalyst (e.g., TiO₂). The photogenerated holes in the valence band are powerful oxidizing agents that can directly oxidize the adsorbed this compound or react with water to produce hydroxyl radicals, which in turn oxidize the alcohol. The electrons in the conduction band are typically scavenged by molecular oxygen, preventing electron-hole recombination and forming reactive oxygen species that participate in the oxidation process. The reaction selectively oxidizes the alcohol functional group to an aldehyde and subsequently to a carboxylic acid.
Quantitative Data Summary
The following table summarizes representative quantitative data for the aerobic photo-oxidation of this compound under various conditions, as reported in the literature.
| Catalyst | Catalyst Loading | Substrate Conc. | Light Source | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to 3-Pyridinecarboxaldehyde (%) | Selectivity to Nicotinic Acid (%) | Reference |
| Nanorod TiO₂ | Not Specified | Not Specified | UVA | Water | Not Specified | Not Specified | High | High (Total selectivity up to ca. 90% for both products) | [1] |
| Pt loaded TiO₂ | Not Specified | Not Specified | UVA | Water | Not Specified | Improved activity over untreated TiO₂ | Not Specified | Not Specified | [2] |
| TiO₂ Nanotubes (PEC) | N/A (Anode) | Not Specified | UVA | Water | Not Specified | Higher than PC | Increased with stirring | Higher than PC at pH 7 | [3][4][5] |
| Degussa P25 TiO₂ | Not Specified | Not Specified | UVA | Water | Not Specified | Higher activity than home-prepared TiO₂ | Lower selectivity than home-prepared TiO₂ | Lower selectivity than home-prepared TiO₂ | [1] |
| Cu₂O Nanocatalyst | Not Specified | Not Specified | Visible Light | Not Specified | Not Specified | Not Specified | Not Specified | 99% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Oxidation of this compound using TiO₂
This protocol provides a general method for the aerobic photo-oxidation of this compound using a TiO₂-based photocatalyst in an aqueous suspension.
Materials:
-
This compound
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25, or synthesized nanostructured TiO₂)
-
High-purity water (Milli-Q or equivalent)
-
Photoreactor equipped with a UVA lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., quartz tube or beaker)
-
Air or oxygen supply with a gas bubbler
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for analysis.
Procedure:
-
Catalyst Suspension Preparation: Accurately weigh the desired amount of TiO₂ photocatalyst and suspend it in a known volume of high-purity water in the reaction vessel. A typical catalyst loading ranges from 0.5 to 2.0 g/L.
-
Sonication: Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion of the catalyst particles.
-
Substrate Addition: Add a known amount of this compound to the catalyst suspension to achieve the desired initial concentration (e.g., 1-10 mM).
-
Adsorption Equilibrium: Stir the mixture in the dark for at least 30 minutes to allow for the establishment of adsorption-desorption equilibrium between the substrate and the catalyst surface.
-
Reaction Initiation: Place the reaction vessel in the photoreactor. Begin bubbling air or oxygen through the suspension at a constant flow rate to ensure aerobic conditions. Turn on the UVA lamp to initiate the photocatalytic reaction. Maintain a constant temperature, if required, using a cooling system.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtered samples using a suitable analytical method (e.g., HPLC or GC) to determine the concentrations of this compound, 3-pyridinecarboxaldehyde, and nicotinic acid.
-
Data Calculation: Calculate the conversion of this compound and the selectivity for each product at different time points using the following formulas:
-
Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100
-
Selectivity for Product (%) = [Concentration of Product] / ([Initial Substrate] - [Final Substrate]) * 100
-
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the aerobic photo-oxidation of this compound.
Diagram 2: Proposed Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Selective photocatalytic oxidation of this compound on platinized acid/base modified TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoelectrocatalytic oxidation of this compound to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide and its derivatives are crucial compounds in pharmaceutical and biological research, forming the backbone of the essential coenzyme nicotinamide adenine dinucleotide (NAD). 3-Pyridinemethanol serves as a readily available and versatile starting material for the synthesis of these valuable molecules. This document provides detailed protocols for the synthesis of nicotinamide and its derivatives from this compound, primarily through a two-step process involving the oxidation of this compound to nicotinic acid, followed by amidation.
Overall Synthesis Workflow
The primary synthetic route from this compound to nicotinamide derivatives is a two-step process. The first step is the oxidation of the starting material to form the key intermediate, nicotinic acid. Subsequently, nicotinic acid undergoes amidation to yield nicotinamide, which can be further modified to produce a variety of N-substituted derivatives.
Caption: Overall workflow for the synthesis of nicotinamide derivatives.
Part 1: Oxidation of this compound to Nicotinic Acid
The oxidation of this compound to nicotinic acid is a critical first step. Various methods have been reported, with photocatalytic oxidation showing high efficiency.
Experimental Protocol: Photocatalytic Oxidation
This protocol is based on the use of a Cu2O nanocatalyst for the photocatalytic oxidation of this compound.[1]
Materials:
-
This compound
-
Cu2O nanocatalyst
-
Solvent (e.g., water)
-
Visible light source
-
Reaction vessel equipped with a stirrer and light source access
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, suspend the Cu2O nanocatalyst in the chosen solvent.
-
Add this compound to the suspension. The substrate-to-catalyst ratio should be optimized based on preliminary experiments.
-
Stir the mixture vigorously to ensure a homogeneous suspension.
-
Irradiate the reaction mixture with a visible light source while maintaining constant stirring.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion of the reaction, filter the mixture to remove the nanocatalyst. The catalyst can often be recovered, washed, and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain crude nicotinic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation: Oxidation of this compound
| Catalyst | Oxidant | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Cu2O Nanoparticles | Visible Light/Air | Water | Not Specified | Ambient | 99 | [1] |
| Ag/ZnO/graphene-Si | Visible Light/Air | Not Specified | Not Specified | Ambient | High | [1] |
| TiO2 Nanotubes | Photoelectrocatalytic | Aqueous Na2SO4 | pH dependent | Ambient | High |
Part 2: Synthesis of Nicotinamide and its Derivatives from Nicotinic Acid
Nicotinic acid can be converted to nicotinamide through direct amidation or via an intermediate such as an acyl chloride for the synthesis of N-substituted derivatives.
Experimental Protocol 1: Direct Amidation of Nicotinic Acid with Urea
This protocol describes the synthesis of nicotinamide by reacting nicotinic acid with urea at elevated temperatures.[2]
Materials:
-
Nicotinic acid
-
Urea
-
Ammonia water (28%) (optional)
-
Reaction vessel with a stirrer and heating mantle
-
Decolorizing carbon
-
Ethanol (95%)
-
Filtration apparatus
Procedure:
-
In a reaction vessel, thoroughly mix 1 mole of nicotinic acid and 1 mole of urea. 5 parts of 28% ammonia water can be added.
-
Heat the mixture in an oil bath to 220-230 °C with stirring over 40 minutes. The internal temperature should be maintained between 180-210 °C, during which ammonia and carbon dioxide will evolve.
-
Continue heating the mixture to an internal temperature of 220-230 °C for 5 hours.
-
Cool the dark brown reaction mixture.
-
For purification, dissolve the crude product in a suitable solvent like 95% ethanol at 60-65 °C.
-
Add decolorizing carbon and clarify the hot solution by filtration.
-
Cool the filtrate to induce crystallization of nicotinamide.
-
Filter the crystals, wash with cold ethanol, and dry to obtain pure nicotinamide.[2]
Experimental Protocol 2: Synthesis of N-Substituted Nicotinamide Derivatives
This protocol outlines a general procedure for synthesizing N-substituted nicotinamide derivatives from nicotinic acid via an acyl chloride intermediate.[3]
Materials:
-
Nicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Substituted amine (R-NH2)
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring apparatus under an inert atmosphere (e.g., Nitrogen, Argon)
-
Extraction and purification equipment (separatory funnel, chromatography columns)
Procedure:
-
Acyl Chloride Formation:
-
Suspend nicotinic acid in an anhydrous solvent under an inert atmosphere.
-
Slowly add an excess of oxalyl chloride or thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude nicotinoyl chloride.
-
-
Amidation:
-
Dissolve the crude nicotinoyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the desired substituted amine and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Slowly add the nicotinoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Synthesis of Nicotinamide Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Nicotinic Acid | Urea, NH3 (optional) | Nicotinamide | 80.5 | [2] |
| Nicotinic Acid | Oxalyl Chloride, Substituted Thiophene Amine | N-(thiophen-2-yl) Nicotinamide Derivatives | 69-75 | [3] |
Purification and Characterization
Purification
Purification of nicotinamide and its derivatives is crucial to remove unreacted starting materials and by-products. Common purification techniques include:
-
Recrystallization: Crude nicotinamide can be recrystallized from solvents like ethanol or isobutanol-water mixtures. The pH of the solution can be adjusted to between 7 and 10 to minimize the presence of nicotinic acid as an impurity.[4]
-
Solvent Extraction: Unreacted nicotinic acid can be removed by suspending the crude mixture in a non-aqueous solvent (e.g., benzene) and treating it with an amine (e.g., piperidine) that forms a soluble salt with the acid, while nicotinamide remains insoluble and can be filtered off.[5]
-
Column Chromatography: For N-substituted derivatives, silica gel column chromatography is a standard method for purification, using a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization
The synthesized nicotinamide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
Caption: Characterization workflow for nicotinamide derivatives.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals in the aromatic region (δ 8-9 ppm) for the pyridine ring protons. The chemical shifts of the amide proton and any substituents on the amide nitrogen will be characteristic.[6]
-
¹³C NMR: The carbonyl carbon of the amide typically appears around 163-165 ppm. Signals for the pyridine ring carbons will also be present in the aromatic region.[3]
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide group is expected around 1680 cm⁻¹. N-H stretching vibrations for primary and secondary amides will appear in the region of 3100-3500 cm⁻¹.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[3]
Alternative Synthetic Routes
While the oxidation of this compound followed by amidation is a primary route, other methods for synthesizing nicotinamide exist, which may be relevant for specific applications or for the synthesis of particular derivatives.
-
From 3-Cyanopyridine: The hydrolysis of 3-cyanopyridine is a common industrial method for producing nicotinamide. This can be achieved using chemical hydrolysis with a catalyst like manganese dioxide in an alcohol-water mixture, or through biocatalytic methods using nitrile hydratase enzymes.[8]
This document provides a comprehensive overview and detailed protocols for the synthesis of nicotinamide and its derivatives starting from this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products. Standard laboratory safety procedures should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. US2314843A - Process of producing nicotinamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches [frontiersin.org]
- 8. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Pyridinemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 3-Pyridinemethanol from a reaction mixture.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs):
Q1: My crude this compound is a dark-colored oil. What are the likely impurities?
A1: The dark color can be due to polymeric byproducts or residual starting materials. Common impurities depend on the synthetic route. If synthesized by reduction of 3-pyridinecarboxaldehyde, unreacted aldehyde is a likely impurity.[1] If prepared from 3-cyanopyridine, residual nitrile and intermediates from the reduction process may be present.[2]
Q2: I performed a simple distillation, but my this compound is still yellow. Why?
A2: A yellow tint in distilled this compound can indicate the presence of high-boiling point impurities or slight decomposition at elevated temperatures.[1] Consider the following:
-
Inadequate Separation: The boiling points of your impurities might be too close to that of this compound for effective separation by simple distillation.
-
Thermal Decomposition: Prolonged heating during distillation can cause some degradation, leading to colored impurities.
Q3: During crystallization, my this compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][4] This can happen if the melting point of your compound (or the impure mixture) is lower than the temperature of the solution when it becomes saturated.[3] To resolve this, you can:
-
Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[4]
-
Lower the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Change the solvent system: The chosen solvent may be too nonpolar. Try a different solvent or a solvent mixture.[5]
-
Add seed crystals: Introducing a small crystal of pure this compound can induce crystallization.
Q4: My yield after column chromatography is very low. What are the possible reasons?
A4: Low yield from column chromatography can be attributed to several factors:
-
Improper Solvent System: The eluent may be too polar, causing your product to elute very slowly or not at all. Conversely, if the eluent is not polar enough, the compound may not move from the baseline.
-
Irreversible Adsorption: this compound, being a polar compound with a basic nitrogen, can sometimes strongly adhere to acidic silica gel, leading to poor recovery. Using a neutral or basic adsorbent like alumina, or adding a small amount of a base (e.g., triethylamine) to the eluent can mitigate this.
-
Compound Instability: Some compounds can decompose on silica gel.[6]
Troubleshooting Workflow:
The following diagram illustrates a general workflow for troubleshooting the purification of this compound.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of this compound. The following table provides a general comparison of common purification techniques. Actual results will vary depending on the nature and quantity of impurities in the reaction mixture.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 95-99% | 60-80% | Effective for large quantities; removes non-volatile impurities and solvents. | Requires significant boiling point differences between components; risk of thermal decomposition. |
| Column Chromatography | >99% | 50-90% | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Crystallization | >99% | 40-70% | Can yield very high purity product; effective for removing small amounts of impurities. | Yield can be low; finding a suitable solvent can be challenging; risk of "oiling out".[3] |
Experimental Protocols
1. Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from impurities with significantly different boiling points.
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a vacuum source, and a heating mantle with a stirrer.
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and gradually apply vacuum.
-
Once the desired pressure is reached (e.g., 2-3 mmHg), slowly heat the flask.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents.
-
As the temperature stabilizes at the boiling point of this compound (approx. 112-114 °C at 2-3 mmHg), switch to a clean receiving flask to collect the main fraction.[7]
-
Monitor the temperature closely. A significant drop in temperature indicates that the main product has finished distilling.
-
Stop heating, and after the apparatus has cooled, slowly release the vacuum.
-
2. Silica Gel Column Chromatography
This technique is ideal for removing impurities with similar polarities to this compound.
-
Materials: Silica gel (60-120 mesh), appropriate solvents (e.g., a mixture of a nonpolar solvent like hexanes or ethyl acetate and a more polar solvent like methanol), a chromatography column, and collection tubes.
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol in an ethyl acetate/methanol mixture).
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
3. Crystallization
Crystallization is an effective final purification step to obtain high-purity this compound.
-
Solvent Selection: A good crystallization solvent will dissolve this compound when hot but not when cold. A mixture of solvents, such as ethyl acetate/heptane or methanol/water, may be effective.
-
Procedure:
-
Dissolve the crude or partially purified this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
References
stability and storage conditions for 3-Pyridinemethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Pyridinemethanol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct light and sources of ignition.[1][2] Containers should be kept tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[1][3] For specific temperature recommendations, refer to the table below.
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is generally stable under recommended storage conditions.[4][5] However, it is sensitive to light and can react with strong oxidizing agents, strong acids, halides, and alkalis.[5]
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color from a clear, light yellow to a darker shade. The presence of impurities can be confirmed by analytical techniques such as Gas Chromatography (GC).
Q4: Can this compound be stored in solution?
A4: Yes, solutions of this compound can be stored, but for limited periods. For stock solutions, it is recommended to aliquot and store them at low temperatures to minimize degradation from repeated freeze-thaw cycles.[6]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is essential to use appropriate personal protective equipment, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[1][2] All handling of the compound should be performed in a certified fume hood to avoid inhalation of vapors.[1][2]
Storage Condition Summary
| Form | Storage Temperature | Duration | Recommendations |
| Neat Liquid/Solid | Room Temperature | Undefined | Store in a cool, dry, well-ventilated place.[4] |
| Neat Liquid/Solid | 0-8 °C | Undefined | Recommended by some suppliers for optimal stability.[7] |
| Powder | -20 °C | Up to 3 years | For long-term storage of the solid form.[8] |
| Stock Solution | -20 °C | Up to 1 month | For short-term storage.[6] |
| Stock Solution | -80 °C | Up to 6 months | For long-term storage; aliquot to avoid freeze-thaw cycles.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions (temperature, light exposure, container seal). If degradation is suspected, use a fresh batch of the compound. |
| Contamination from incompatible materials. | Ensure that this compound has not come into contact with strong acids, strong oxidizing agents, or alkalis.[5] | |
| Change in physical appearance (e.g., color darkening) | Exposure to light or air (oxidation). | Store in an amber vial or a container protected from light. Ensure the container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen) if possible. |
| Thermal decomposition. | Avoid exposure to high temperatures. Upon heating, it may emit toxic vapors of nitrogen oxides.[4] | |
| Inconsistent solubility | Absorption of atmospheric moisture (hygroscopic nature). | Store in a desiccator or a dry, controlled atmosphere. Use a fresh, unopened container if possible. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Gas Chromatography (GC)
-
Instrument and Column: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for polar compounds (e.g., a polyethylene glycol-based column).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak corresponding to this compound. The presence of significant additional peaks may indicate impurities or degradation products.
Visual Guides
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | TargetMol [targetmol.com]
Technical Support Center: 3-Pyridinemethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Pyridinemethanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are four primary methods for the synthesis of this compound:
-
Reduction of Nicotinic Acid or its Esters: This involves the reduction of nicotinic acid, or more commonly, its methyl or ethyl esters, using a reducing agent.
-
Reduction of 3-Cyanopyridine: This route typically involves the catalytic hydrogenation of 3-cyanopyridine.
-
Reduction of 3-Pyridinecarboxaldehyde: The aldehyde functional group is reduced to a primary alcohol.
-
From 3-Methylpyridine: This method proceeds via a side-chain bromination of 3-methylpyridine followed by hydrolysis.
Q2: I am seeing a significant amount of unreacted starting material in my final product. What are the likely causes?
A2: Incomplete conversion of starting material is a common issue and can be attributed to several factors depending on the synthetic route:
-
Insufficient Reducing Agent: In reduction reactions, the stoichiometry of the reducing agent is critical. Ensure an adequate excess is used, as some may be consumed by moisture or other impurities.
-
Inactive Catalyst: For catalytic hydrogenations (e.g., from 3-cyanopyridine), the catalyst (e.g., Pd/C) may be old, poisoned, or not properly activated.
-
Low Reaction Temperature: Many reduction reactions require specific temperatures to proceed at an optimal rate. Ensure your reaction is maintained at the recommended temperature.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of Nicotinic Acid or its Esters
Issue: My reaction to reduce methyl nicotinate is sluggish and the yield is low. Besides unreacted starting material, I observe an unknown, higher molecular weight impurity.
Possible Cause: The formation of a higher molecular weight byproduct could be due to a side reaction involving the starting material. One possibility is the formation of a dimeric species, such as a di-nicotinic acid derivative, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can sometimes lead to side reactions. If feasible for your chosen reducing agent, attempt the reaction at a lower temperature for a longer duration.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol can be effective for the reduction of esters, but may require refluxing in a solvent like THF to achieve good yields.[2][3] For more robust reductions, consider using lithium aluminum hydride (LiAlH₄) at low temperatures, though with appropriate safety precautions.
-
Purification: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel to remove unreacted starting material and higher molecular weight impurities.
Experimental Protocol: Reduction of Methyl Nicotinate with NaBH₄/Methanol
-
In a round-bottom flask, dissolve methyl nicotinate (1 eq.) in a suitable solvent such as THF.
-
Add a solution of sodium borohydride (excess, e.g., 2-4 eq.) in methanol portion-wise to the stirred solution of the ester.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Recommended Condition |
| Reducing Agent | NaBH₄ (in excess) |
| Solvent | THF/Methanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
Route 2: Reduction of 3-Cyanopyridine
Issue: My final product is contaminated with a basic impurity that is difficult to remove by standard extraction.
Possible Cause: This impurity is likely the intermediate, 3-aminomethylpyridine, resulting from the incomplete conversion of the amine to the alcohol.[4] The synthesis from 3-cyanopyridine proceeds through the reduction of the nitrile to a primary amine, which is then converted to the alcohol.
Troubleshooting Steps:
-
Ensure Complete Diazotization: The conversion of 3-aminomethylpyridine to this compound is often achieved via a diazotization reaction (e.g., with ethyl nitrite). Ensure the reaction conditions for this step (temperature, pH, and reagent stoichiometry) are strictly followed.
-
Optimize Hydrogenation Conditions: In the initial reduction step, ensure the catalyst is active and the hydrogen pressure is sufficient to drive the reaction to completion.
-
Purification: Careful purification by fractional distillation under reduced pressure can help separate this compound from the less volatile 3-aminomethylpyridine.
Experimental Protocol: Synthesis from 3-Cyanopyridine
-
Hydrogenation: In a pressure vessel, suspend 3-cyanopyridine and a palladium on carbon catalyst (Pd/C) in a suitable solvent (e.g., an acidic aqueous solution).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst. The filtrate contains 3-aminomethylpyridine hydrochloride.
-
Conversion to Alcohol: Heat the solution of 3-aminomethylpyridine hydrochloride and add a solution of a diazotizing agent (e.g., ethyl nitrite) while maintaining the temperature.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Dry the organic extracts and purify by vacuum distillation.
Route 3: Reduction of 3-Pyridinecarboxaldehyde
Issue: During the reduction of 3-pyridinecarboxaldehyde, I am observing the formation of a viscous, hard-to-characterize material, leading to a low yield of the desired alcohol.
Possible Cause: At elevated temperatures, 3-pyridinecarboxaldehyde can be unstable and may undergo self-polymerization or other side reactions, leading to the formation of polymeric byproducts.
Troubleshooting Steps:
-
Maintain Low Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of polymerization.
-
Use a Mild Reducing Agent: A mild reducing agent like sodium borohydride is often sufficient for the reduction of aldehydes and is less likely to promote side reactions compared to more powerful reagents.
-
Control pH: The stability of the aldehyde can be pH-dependent. Ensure the reaction is run under optimal pH conditions to avoid degradation.
-
Immediate Work-up: Once the reaction is complete, proceed with the work-up and purification steps promptly to minimize the time the product is in a potentially reactive crude mixture.
| Parameter | Recommended Condition to Minimize Polymerization |
| Temperature | 0 °C to Room Temperature |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Work-up | Immediate upon reaction completion |
Route 4: From 3-Methylpyridine (Wohl-Ziegler Bromination)
Issue: The bromination of 3-methylpyridine with N-bromosuccinimide (NBS) is giving me a mixture of products, including some that appear to be brominated on the pyridine ring.
Possible Cause: The Wohl-Ziegler reaction is a radical substitution that should selectively occur at the benzylic (in this case, picolylic) position. However, under certain conditions, electrophilic aromatic substitution can compete, leading to bromination of the pyridine ring. The formation of di-brominated products is also possible.
Troubleshooting Steps:
-
Use a Radical Initiator: The reaction requires a radical initiator, such as benzoyl peroxide or AIBN, or initiation by UV light, to favor the radical pathway.
-
Use a Non-Polar Solvent: Carbon tetrachloride (CCl₄) is the classic solvent for this reaction as it is non-polar and promotes the radical mechanism. However, due to its toxicity, alternative non-polar solvents may be considered. Using polar solvents can favor the ionic pathway, leading to ring bromination.
-
Control Stoichiometry of NBS: Use a controlled amount of NBS (close to 1 equivalent) to minimize the formation of di-brominated byproducts.
-
Maintain Anhydrous Conditions: The presence of water can lead to side reactions. Ensure all reagents and glassware are dry.
Summary of Potential Byproducts and Mitigation Strategies
| Synthetic Route | Starting Material | Potential Byproducts | Mitigation/Troubleshooting |
| 1 | Nicotinic Acid / Ester | Unreacted Starting Material, Dimeric Species | Optimize temperature, use appropriate reducing agent, purify by distillation/chromatography. |
| 2 | 3-Cyanopyridine | 3-Aminomethylpyridine (incomplete conversion) | Ensure complete diazotization, optimize hydrogenation, purify by fractional distillation. |
| 3 | 3-Pyridinecarboxaldehyde | Polymeric Byproducts | Maintain low reaction temperature, use a mild reducing agent, perform immediate work-up. |
| 4 | 3-Methylpyridine | Ring-brominated isomers, Di-brominated product | Use a radical initiator and non-polar solvent, control NBS stoichiometry, maintain anhydrous conditions. |
References
optimizing temperature for 3-Pyridinemethanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyridinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1] It is hygroscopic and should be protected from moisture. For long-term storage, refrigeration is recommended.
Q2: What are the primary hazards associated with this compound?
This compound is an irritant, particularly to the eyes, skin, and respiratory system. When heated to decomposition, it can emit toxic nitrogen oxide (NOx) vapors.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.
Q3: Can this compound be used in aqueous solutions?
Yes, this compound is soluble in water.[3] However, the stability of your other reactants and reagents in water must be considered for your specific reaction.
Troubleshooting Guides
Low Reaction Yield
Issue: My reaction with this compound is resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Temperature | Consult the reaction-specific temperature optimization tables below. Ensure your reaction is being conducted within the optimal temperature range. |
| Degraded Reactant | This compound is hygroscopic. Ensure it has been stored properly. Consider using a freshly opened bottle or drying the reagent before use. |
| Suboptimal pH | The pyridine nitrogen in this compound is basic. The pH of your reaction can significantly impact its nucleophilicity. Adjust the pH as needed for your specific transformation. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. |
Formation of Impurities/Side Products
Issue: My reaction is producing significant amounts of impurities or side products.
| Potential Cause | Troubleshooting Steps |
| Temperature Too High | High temperatures can lead to side reactions or decomposition. Refer to the temperature optimization tables and consider running the reaction at a lower temperature. For instance, in Williamson ether synthesis, high temperatures can promote elimination reactions.[4][5] |
| Presence of Water or Oxygen | For moisture-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). For oxidation-sensitive reactions, de-gassing of solvents may be required. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and reagents. An excess of one reactant can sometimes lead to the formation of side products. |
| Cross-Reactivity | The pyridine nitrogen can sometimes participate in side reactions. If you suspect this is the case, you may need to protect the nitrogen atom prior to your desired transformation. |
Temperature Optimization for Common Reactions
Optimizing the reaction temperature is crucial for maximizing yield and minimizing the formation of byproducts. The following tables provide recommended temperature ranges for common reactions involving this compound.
Table 1: Esterification of this compound
| Reaction Type | Reagents | Optimal Temperature Range | Notes |
| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | 60-80 °C | Higher temperatures can increase the reaction rate but may lead to the loss of volatile reactants. |
| Steglich Esterification | Carboxylic acid, DCC, DMAP (catalyst) | Room Temperature (20-25 °C) | This is a mild esterification method. Some protocols may involve gentle heating to 40-60°C to increase the rate.[6] |
Table 2: Etherification of this compound (Williamson Ether Synthesis)
| Alkyl Halide Type | Reagents | Optimal Temperature Range | Potential Side Products at High Temp. |
| Primary | Strong base (e.g., NaH), primary alkyl halide | 50-100 °C[4] | Elimination products (alkenes from the alkyl halide). |
| Secondary | Strong base (e.g., NaH), secondary alkyl halide | 50-80 °C | Increased likelihood of elimination products. |
| Tertiary | Not Recommended | - | Elimination is the major pathway. |
Table 3: Oxidation of this compound
| Desired Product | Oxidizing Agent/Catalyst | Optimal Temperature Range | Notes |
| Nicotinic Acid | Various (e.g., HNO₃, photocatalysts) | Ambient to >300 °C | Temperature is highly dependent on the specific method. Photocatalytic methods often work at room temperature. |
| Nicotinaldehyde | Mild oxidizing agents (e.g., PCC, PDC) | 0 °C to Room Temperature | Over-oxidation to nicotinic acid can occur, especially at higher temperatures. |
Table 4: Acylation of this compound
| Acylating Agent | Catalyst/Base | Optimal Temperature Range | Notes |
| Acetic Anhydride | Pyridine | Room Temperature to 70 °C[7] | The reaction is often exothermic. Cooling may be necessary during the addition of the anhydride. |
| Acyl Chloride | Pyridine or other non-nucleophilic base | 0 °C to Room Temperature | These reactions are typically fast and exothermic. |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using DCC and DMAP.
-
Dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol provides a general method for the synthesis of ethers from this compound and a primary alkyl halide.
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add sodium hydride (NaH) (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the primary alkyl halide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 50-100 °C and stir for 2-8 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Relationships
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Temperature Effects on Williamson Ether Synthesis
Caption: Relationship between temperature and reaction outcome in the Williamson ether synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 100-55-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents
Welcome to the technical support center for 3-Pyridinemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and guidance on the solubility of this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule due to the presence of both a pyridine ring and a hydroxyl group.[1][2] This structure allows it to be soluble in a range of polar organic solvents.[1] It is also soluble in water and ether.[2]
Q2: Is this compound soluble in dimethyl sulfoxide (DMSO)?
A2: Yes, this compound is highly soluble in DMSO. Quantitative data indicates its solubility to be 100 mg/mL (916.36 mM) or 60 mg/mL (549.8 mM).[3][4] It is noted that the use of newly opened, hygroscopic DMSO can significantly impact solubility, and sonication may be needed to achieve complete dissolution.[3]
Q3: How soluble is this compound in water?
A3: this compound is soluble in water.[2][5] One source indicates a solubility of 1000 mg/L.[5][6]
Q4: Can I dissolve this compound in non-polar solvents like hexane?
A4: Due to its polar nature, this compound is expected to have low solubility in non-polar solvents such as hexane. The principle of "like dissolves like" suggests that polar compounds are more readily soluble in polar solvents.
Q5: Are there any recommended solvent mixtures for in vivo studies?
A5: Yes, for in vivo formulations, several solvent systems have been reported to yield a clear solution of this compound at concentrations of at least 2.5 mg/mL.[3] These include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
10% DMSO and 90% Corn Oil.[3]
Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent Class | Solvent Name | Quantitative Solubility | Qualitative Solubility | Citations |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (916.36 mM); 60 mg/mL (549.8 mM) | - | [3][4] |
| Aqueous | Water | 1000 mg/L | Soluble | [2][5][6] |
| Ether | Diethyl Ether | - | Freely Soluble | |
| Alcohols | Methanol, Ethanol | - | Soluble in common organic solvents like ethanol, methanol | [7] |
| Ketones | Acetone | - | Soluble in common organic solvents like acetone | [7] |
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound in a laboratory setting. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid or liquid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature. The results are typically expressed in mg/mL or mol/L.
-
Troubleshooting Guide
Issue: Incomplete Dissolution or Precipitation
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to decrease the overall concentration.
-
Apply Heat: Gently warm the solution. Note that solubility is temperature-dependent, and the compound may precipitate upon cooling.
-
Use Sonication: Place the sample in an ultrasonic bath to aid dissolution.[3]
-
Consider a Co-solvent: If working with a solvent system, adjusting the ratio of the solvents may improve solubility.
-
Issue: Inconsistent Solubility Results
-
Possible Cause: Equilibrium has not been reached during the solubility determination.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Extend the shaking/mixing time to ensure the solution is fully saturated.
-
Ensure Proper Mixing: Verify that the agitation method is sufficient to keep the solid suspended in the solvent.
-
Control Temperature: Ensure a constant and uniform temperature is maintained throughout the experiment.
-
Issue: Cloudiness in the Solution
-
Possible Cause: The presence of impurities in the this compound or the solvent.
-
Troubleshooting Steps:
-
Use High-Purity Materials: Ensure that both the this compound and the solvent are of high purity.
-
Filter the Solvent: Filter the solvent before use to remove any particulate matter.
-
Visual Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of this compound and troubleshooting common issues.
Caption: A flowchart illustrating the steps for solubility testing and troubleshooting.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
safe handling and disposal of 3-Pyridinemethanol
This guide provides comprehensive safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Pyridinemethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Harmful if Swallowed: It can be harmful if ingested.[3]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Q2: What are the immediate first aid measures in case of exposure?
A2: In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a suitable respirator.
Q4: How should I store this compound?
A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep it away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[3]
Q5: What should I do in case of a fire involving this compound?
A5: In case of a fire, use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish the flames.[1] Firefighters should wear self-contained breathing apparatus (SCBA).[1] Upon heating, this compound can decompose and emit toxic vapors of nitrogen oxides.[4]
Troubleshooting Guides
Issue: I observe an unexpected color change or heat generation when mixing this compound with another substance.
-
Possible Cause: You may have mixed it with an incompatible material. This compound is incompatible with strong acids, strong oxidizing agents, and acid chlorides.[3] Reactions with these substances can be exothermic and may produce hazardous byproducts.
-
Solution:
-
Safely stop the addition of the incompatible material.
-
If the reaction is vigorous, move to a safe distance and alert others in the laboratory.
-
If the reaction is contained and stable, allow it to cool down.
-
Treat the resulting mixture as hazardous waste and dispose of it according to the disposal protocol for reactive mixtures.
-
Review your experimental protocol to identify the incompatible substance and revise the procedure to avoid this mixture.
-
Issue: I notice a crystalline precipitate forming in my this compound, which is normally a liquid.
-
Possible Cause: The temperature of your storage location may be too low. The melting point of this compound is -7 °C (19.4 °F). If the ambient temperature drops below this, it will solidify.
-
Solution:
-
Gently warm the container in a water bath to a temperature not exceeding 40°C.
-
Swirl the container occasionally to ensure uniform melting.
-
Once it has returned to a liquid state, you can proceed with your experiment.
-
Store the chemical in a temperature-controlled environment to prevent this from recurring.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 100-55-0 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol [5] |
| Appearance | Clear, light yellow to yellow liquid[4] |
| Boiling Point | 259 °C / 498.2 °F @ 760 mmHg |
| Melting Point | -7 °C / 19.4 °F |
| Flash Point | 149 °C / 300.2 °F |
| Density | 1.124 g/mL at 25 °C |
| Solubility | Fully miscible in water[6] |
Incompatible Materials
| Material Class | Examples | Potential Hazard |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Vigorous reaction, heat generation. |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Risk of fire or explosion. |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Exothermic reaction. |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup (less than 100 mL)
Objective: To safely clean and decontaminate a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Weak acid neutralizer (e.g., a 5% solution of citric acid).
-
pH indicator strips.
-
Two sealable plastic bags for waste disposal.
-
Scoop or dustpan.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using an absorbent material.
-
Neutralize the Spill:
-
This compound is a basic compound. Cautiously apply the 5% citric acid solution to the spill, starting from the outside and working inwards.
-
Avoid adding the neutralizer too quickly to prevent excessive heat generation or splashing.
-
After the initial reaction subsides, test the pH of the spilled material with a pH strip. The target pH is between 6 and 8. Add more neutralizer in small increments if necessary.
-
-
Absorb the Residue: Once neutralized, cover the spill with an absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Place the cloth and any contaminated PPE (like gloves) into a second sealable plastic bag.
-
Dispose of Waste: Label the bags as "Hazardous Waste: this compound Spill Debris" and dispose of them according to your institution's hazardous waste management guidelines.
Protocol 2: Disposal of Unused this compound
Objective: To prepare unused or waste this compound for disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
A designated, compatible hazardous waste container (e.g., a glass or polyethylene container with a screw cap).
-
Hazardous waste label.
-
Fume hood.
Procedure:
-
Work in a Fume Hood: All transfers of waste this compound should be conducted in a certified chemical fume hood.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. It is best practice to collect it in a dedicated waste container.
-
Transfer the Waste: Carefully pour the waste this compound into the designated hazardous waste container. Avoid splashing.
-
Seal the Container: Securely close the cap on the waste container.
-
Label the Container: Attach a completed hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date of accumulation.
-
Your name and contact information.
-
-
Store for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
Visualizations
References
preventing degradation of 3-Pyridinemethanol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Pyridinemethanol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air, especially in the presence of light, can cause oxidation.
-
Light: Photodegradation can occur upon exposure to light, leading to the formation of impurities.[1]
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can potentially lead to hydrolysis or facilitate other degradation pathways.[2]
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.
Q2: What are the common degradation products of this compound?
A2: The most commonly reported degradation products result from oxidation. The primary alcohol group is oxidized first to an aldehyde and then to a carboxylic acid.
-
3-Pyridinecarboxaldehyde: An intermediate oxidation product.[1][3]
-
Nicotinic Acid (Vitamin B3): The final oxidation product.[1][3]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Temperature: In a cool environment. Specific recommendations are provided in the table below.
-
Light: Protected from light by using an amber or opaque container.
-
Moisture: In a tightly sealed container in a dry location to prevent moisture absorption.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change to yellow or brown | Oxidation of the pyridine ring or impurities. | Store under an inert atmosphere. Avoid exposure to air and light. |
| Presence of new peaks in HPLC/GC analysis | Chemical degradation. | Review storage conditions. Perform a forced degradation study to identify potential degradants. |
| Decreased potency or concentration | Degradation of this compound. | Verify storage temperature and atmosphere. Check for exposure to light and moisture. |
| Changes in physical state (e.g., clumping) | Moisture absorption due to hygroscopicity. | Store in a desiccator or a dry box. Ensure the container is tightly sealed. |
Storage Condition Recommendations
The following table summarizes recommended storage conditions and expected stability for this compound in its pure form and in solution.
| Form | Storage Temperature | Atmosphere | Duration | Reference |
| Pure | -20°C | Inert Gas | 3 years | [4] |
| Pure | 4°C | Inert Gas | 2 years | [5] |
| In Solvent (e.g., DMSO) | -80°C | Sealed Vial | 6 months | [5] |
| In Solvent (e.g., DMSO) | -20°C | Sealed Vial | 1 month | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at 60°C for 48 hours.
- At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
- Prepare a solution of this compound in a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 48 hours, protected from light.
- Analyze samples at various time points.
3. Thermal Degradation:
- Place solid this compound in a temperature-controlled oven at 70°C for 7 days.
- Analyze the sample at the end of the study.
4. Photodegradation:
- Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.
- Simultaneously, keep a control sample in the dark.
- Analyze both samples after the exposure period.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 261 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to prove the stability-indicating nature of the method.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Photoelectrocatalytic oxidation of this compound to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Industrial Production of 3-Pyridinemethanol
Welcome to the Technical Support Center for the industrial-scale production of 3-Pyridinemethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes for this compound (also known as 3-pyridylcarbinol) synthesis are:
-
Catalytic Hydrogenation of 3-Cyanopyridine: This is a widely used method involving the reduction of 3-cyanopyridine using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.[1][2]
-
Reduction of Nicotinic Acid Esters: This route involves the esterification of nicotinic acid to its corresponding ester (e.g., methyl nicotinate or ethyl nicotinate), followed by reduction using agents like sodium borohydride.[3][4]
-
From 3-Methylpyridine (3-Picoline): This can be achieved through two main pathways:
-
Reaction with N-bromosuccinimide (NBS) followed by hydrolysis.[1]
-
Ammoxidation to 3-cyanopyridine, which is then subsequently hydrogenated.
-
Q2: What are the typical applications of this compound in the pharmaceutical industry?
A2: this compound is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). It is a key building block for nicotinamide derivatives and certain neuroactive agents.[1] It is also utilized in the development of drugs targeting neurological disorders and as a precursor for compounds with vasodilatory and cholesterol-lowering effects.[5]
Q3: What are the main safety considerations when handling this compound on an industrial scale?
A3: this compound is considered moderately toxic upon exposure.[1] It is also hygroscopic and can be irritating.[6] When handling at an industrial scale, it is crucial to use appropriate personal protective equipment (PPE), including gloves, and eye protection, and to work in a well-ventilated area. Ensure proper storage in a cool, dry place under an inert atmosphere to prevent moisture absorption and degradation.[5]
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7]
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 3-Cyanopyridine
Problem 1: Low Yield of this compound
-
Question: We are experiencing lower than expected yields during the catalytic hydrogenation of 3-cyanopyridine. What are the potential causes and solutions?
-
Answer:
-
Cause 1: Catalyst Deactivation. The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities in the starting material or solvent.
-
Solution: Ensure high purity of 3-cyanopyridine and solvents. Consider using a fresh batch of catalyst or increasing the catalyst loading. Pre-treating the starting material to remove potential poisons may also be beneficial.
-
-
Cause 2: Inefficient Hydrogen Mass Transfer. Poor agitation or insufficient hydrogen pressure can limit the reaction rate.
-
Solution: Increase the agitation speed to ensure good mixing of the catalyst, substrate, and hydrogen. Optimize the hydrogen pressure within the safe operating limits of your reactor.
-
-
Cause 3: Suboptimal Reaction Temperature. The reaction temperature can significantly impact the reaction rate and selectivity.
-
Solution: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. Typically, mild heating is employed.[1]
-
-
Problem 2: Formation of By-products
-
Question: Our final product is contaminated with significant amounts of by-products. How can we minimize their formation?
-
Answer:
-
Cause 1: Over-reduction. Prolonged reaction times or harsh conditions can lead to the formation of 3-picoline.
-
Solution: Monitor the reaction progress closely using techniques like GC or HPLC and stop the reaction once the starting material is consumed. Optimize the reaction time and temperature to favor the formation of the desired alcohol.
-
-
Cause 2: Incomplete reaction. Unreacted 3-cyanopyridine or intermediate imines can remain.
-
Solution: Ensure sufficient reaction time and catalyst activity. Check for proper hydrogen dispersion in the reaction mixture.
-
-
Cause 3: Formation of 3-aminomethylpyridine. This can occur as a primary product of the reduction.
-
Solution: The reaction of 3-aminomethylpyridine hydrochloride with ethyl nitrite can be used to convert it to this compound in a subsequent step.[2]
-
-
Route 2: Reduction of Nicotinic Acid Esters
Problem 1: Incomplete Reduction of the Ester
-
Question: We are observing a significant amount of unreacted methyl nicotinate in our product mixture after reduction with sodium borohydride. What could be the issue?
-
Answer:
-
Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical for complete conversion.
-
Solution: While sodium borohydride is a mild reducing agent, a significant excess is often required for the reduction of esters.[3] Consider increasing the molar ratio of sodium borohydride to the ester.
-
-
Cause 2: Low Reaction Temperature. The reduction of esters with sodium borohydride is often slower than that of ketones or aldehydes and may require elevated temperatures.
-
Solution: Conducting the reaction in a higher boiling point solvent like THF under reflux can improve the reaction rate and conversion.[4]
-
-
Cause 3: Inactive Reducing Agent. Sodium borohydride can degrade upon exposure to moisture.
-
Solution: Use a fresh, dry batch of sodium borohydride and ensure anhydrous reaction conditions.
-
-
Problem 2: Difficult Product Isolation and Purification
-
Question: We are facing challenges in isolating and purifying this compound from the reaction mixture. What are the recommended procedures?
-
Answer:
-
Cause 1: Emulsion formation during work-up. The presence of borate salts and the basic nature of the product can lead to stable emulsions.
-
Solution: After quenching the reaction, adjust the pH carefully. Use a suitable extraction solvent and consider techniques like centrifugation to break emulsions.
-
-
Cause 2: Co-distillation with solvent. this compound has a relatively high boiling point, but co-distillation with the solvent can occur.
-
Solution: Employ fractional distillation under reduced pressure for efficient separation from the solvent and other volatile impurities.[5]
-
-
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Catalytic Hydrogenation of 3-Cyanopyridine | Reduction of Nicotinic Acid Esters |
| Starting Material | 3-Cyanopyridine | Nicotinic Acid / Methyl Nicotinate |
| Key Reagents | H₂, Pd/C catalyst | Methanol, H₂SO₄ (for esterification), NaBH₄ |
| Typical Yield | High | Good to High[4] |
| Purity | Generally high, requires careful control | Can be high with proper purification |
| Key By-products | 3-Picoline, 3-aminomethylpyridine | Unreacted ester, borate salts |
| Operating Conditions | Moderate temperature and pressure[1] | Reflux temperature[4] |
| Scale-up Challenges | Catalyst handling and recovery, hydrogen safety | Handling of large excess of NaBH₄, work-up |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Cyanopyridine to this compound
Materials:
-
3-Cyanopyridine
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., Ethanol, Methanol, or aqueous acidic medium)
-
Hydrogen gas
Procedure:
-
Charge a suitable high-pressure reactor with 3-cyanopyridine and the solvent.
-
Add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (GC or HPLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recovered and potentially reused.
-
The filtrate containing the product is then subjected to purification, typically by distillation under reduced pressure, to isolate pure this compound.
Protocol 2: Reduction of Methyl Nicotinate to this compound
Materials:
-
Methyl Nicotinate
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a solution of methyl nicotinate in anhydrous THF.
-
In a separate flask, prepare a solution of sodium borohydride in a mixture of methanol and THF. A significant molar excess of NaBH₄ (e.g., 5-10 equivalents) is typically used.
-
Slowly add the sodium borohydride solution to the solution of methyl nicotinate with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Adjust the pH of the mixture to be slightly basic (pH 8-9) using a suitable base (e.g., sodium carbonate).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Experimental Workflow for Catalytic Hydrogenation of 3-Cyanopyridine.
Caption: Troubleshooting Logic for Low Yield in Catalytic Hydrogenation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 100-55-0 [chemicalbook.com]
- 6. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Pyridinemethanol and 4-Pyridinemethanol: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structural isomers, 3-Pyridinemethanol and 4-Pyridinemethanol. While chemically similar, their isomeric differences significantly influence their interactions with biological systems. This document synthesizes available experimental data to highlight their distinct pharmacological profiles, aiding researchers in drug discovery and development.
Overview of Biological Activities
This compound, also known as nicotinyl alcohol, is a well-documented vasodilator and antilipemic agent.[1] It is the alcohol analog of nicotinic acid (niacin) and is used in the management of peripheral vascular diseases.[2] In contrast, publicly available scientific literature on the specific biological activities of 4-Pyridinemethanol is scarce. It is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]
Comparative Data on Biological Activities
Due to the limited research on the biological effects of 4-Pyridinemethanol, a direct quantitative comparison with this compound is not feasible at this time. The following table summarizes the known biological activities and available data for this compound.
Table 1: Summary of Biological Activity for this compound
| Biological Activity | Description | Quantitative Data (where available) | Reference |
| Vasodilation | Acts as a direct-acting peripheral vasodilator, causing flushing and potentially lowering blood pressure. | Data on specific vasodilation parameters (e.g., EC50) from comparative in-vitro studies are not readily available in the public domain. | [2][4] |
| Antilipemic/Cholesterol-Lowering | Functions as a cholesterol-lowering agent. | Clinical studies have investigated its effect on cholesterol levels, though specific quantitative comparisons with other agents are varied. | [5][6] |
| Cytotoxicity | Studies on the cytotoxicity of various pyridine derivatives exist, but specific IC50 values for this compound against a range of cancer cell lines are not consistently reported in readily available literature. | Not available for a direct comparison. | [7][8][9] |
Signaling Pathways and Mechanisms of Action
This compound: Vasodilation Pathway
The vasodilatory effect of this compound is understood to be mediated through multiple signaling pathways. A key mechanism involves the stimulation of endothelial cells to release signaling molecules that act on vascular smooth muscle cells, leading to relaxation and vasodilation.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
4-Pyridinemethanol
Currently, there is no available information detailing any specific signaling pathways modulated by 4-Pyridinemethanol.
Experimental Protocols
In Vitro Vasodilation Assay
This protocol provides a general framework for assessing the vasodilatory effects of compounds like this compound and could be applied to 4-Pyridinemethanol.
Objective: To determine the vasodilatory or vasoconstrictive potential of a test compound on isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Test compounds (this compound, 4-Pyridinemethanol)
-
Positive control (e.g., Acetylcholine, Sodium Nitroprusside)
Procedure:
-
Arterial rings are dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
The rings are equilibrated under a resting tension.
-
A stable contraction is induced by adding a vasoconstrictor agent.
-
Once a plateau in contraction is reached, cumulative concentrations of the test compound are added to the bath.
-
Changes in isometric tension are recorded to determine the relaxation response.
-
Results are typically expressed as a percentage of the pre-induced contraction.
Caption: Experimental workflow for the in vitro vasodilation assay.
Lipid Metabolism Assay
This protocol outlines a general method to assess the impact of test compounds on lipid accumulation in a cell-based model.
Objective: To evaluate the effect of test compounds on intracellular lipid levels.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (this compound, 4-Pyridinemethanol)
-
Lipid staining dye (e.g., Oil Red O, Nile Red)
-
Microplate reader or fluorescence microscope
Procedure:
-
HepG2 cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Following treatment, the cells are fixed.
-
Intracellular lipids are stained using a lipid-specific dye.
-
The amount of lipid accumulation is quantified by measuring the absorbance or fluorescence of the extracted dye or by imaging.
References
- 1. This compound | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. 4-Pyridinemethanol 99 586-95-8 [sigmaaldrich.com]
- 4. MeSH Browser [meshb.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 3-Pyridinemethanol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 3-Pyridinemethanol purity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs. This document outlines a detailed HPLC method, discusses potential impurities, and presents a comparative analysis with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), supported by illustrative experimental data.
Introduction to this compound and the Importance of Purity Validation
This compound, also known as nicotinyl alcohol, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential to accurately determine the purity of this compound and to identify and quantify any potential impurities.
Common synthetic routes to this compound involve the reduction of nicotinaldehyde or the catalytic hydrogenation of 3-cyanopyridine.[1] These processes can introduce various impurities, including unreacted starting materials, by-products of the reaction, and degradation products.
Potential Impurities in this compound:
-
From Synthesis:
-
3-Pyridinecarboxaldehyde (Nicotinaldehyde)
-
3-Cyanopyridine
-
Nicotinic Acid
-
3-Picoline
-
-
Degradation Products:
-
Oxidation products
-
Polymers
-
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is a powerful and widely used technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. A reversed-phase HPLC method with UV detection is particularly well-suited for the analysis of this compound.
Experimental Protocol: HPLC Method for this compound Purity
This section details a proposed HPLC method for the purity validation of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of 100 µg/mL.
-
Spiked Sample Solution (for Accuracy): Prepare sample solutions spiked with known concentrations of potential impurities.
4. Method Validation:
The proposed HPLC method should be validated according to ICH guidelines, evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by the resolution of the analyte peak from potential impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC Method Validation (Illustrative Data)
The following tables summarize hypothetical data from the validation of the proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| This compound | 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 | |
| 120 | 120 | 119.7 | 99.8 |
Table 3: Precision Data
| Parameter | This compound Peak Area (%RSD) |
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=6) | 1.20 |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity validation, other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be employed.
Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used for quantification.
Experimental Protocol: GC Method (Illustrative)
| Parameter | Recommended Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature (FID) | 280°C |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (split mode) |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and for monitoring the progress of reactions. It can be used as a preliminary purity check.
Experimental Protocol: TLC Method (Illustrative)
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Ethyl acetate : Methanol : Acetic Acid (85:10:5, v/v/v) |
| Development | In a saturated chamber |
| Detection | UV light at 254 nm |
Comparative Analysis of Methods
The following table provides a comparative overview of HPLC, GC, and TLC for the purity validation of this compound.
Table 5: Comparison of Analytical Methods
| Feature | HPLC | GC | TLC |
| Principle | Partition chromatography in liquid phase | Partition chromatography in gas phase | Adsorption/partition chromatography on a plate |
| Resolution | High | High | Low to Moderate |
| Quantification | Excellent | Good | Semi-quantitative to Qualitative |
| Sensitivity | High | High | Moderate |
| Sample Volatility | Not required | Required | Not required |
| Speed | Moderate | Moderate | Fast |
| Cost per Sample | High | Moderate | Low |
| Automation | High | High | Low |
| Best For | Accurate purity determination and impurity profiling | Analysis of volatile impurities | Rapid screening and reaction monitoring |
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Comparison of Analytical Methods for this compound Purity.
Conclusion
The choice of analytical method for the purity validation of this compound depends on the specific requirements of the analysis. For accurate and precise quantification of the main component and its impurities, a validated HPLC method is the gold standard. GC offers a reliable alternative, particularly for confirming the absence of volatile impurities. TLC serves as a valuable tool for rapid, qualitative screening and for monitoring the progress of purification steps. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and consistency of this compound for its intended use in pharmaceutical development.
References
Unveiling the Antineoplastic Potential of 3-Pyridinemethanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the anticancer properties of various 3-Pyridinemethanol derivatives. It offers a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Derivatives of this compound have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent agents targeting various cancer cell lines. This guide summarizes key findings from recent studies, offering a comparative perspective on their antineoplastic activities.
Comparative Efficacy of this compound Derivatives
The anticancer activity of several novel this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below for comparison.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Leukemia) | 0.57 | [1] |
| Compound 4 | 60 cancer cell lines | Growth inhibition >50% at 10 µM | [1] | |
| 3-Cyanopyridine Derivatives | Compound 7h | MCF-7 (Breast Cancer) | 1.89 | [2] |
| Compound 8f | MCF-7 (Breast Cancer) | 1.69 | [2] | |
| 1,2,3-Triazolyl-Pyridine Hybrids | Compound 6 | HepG2 (Liver Cancer) | Lower than Doxorubicin (3.56 µg/mL) | [3] |
| Compound 7 | HepG2 (Liver Cancer) | Lower than Doxorubicin (3.56 µg/mL) | [3] | |
| Pyridone Derivatives | Compound 1 | HepG2 (Liver Cancer) | 4.5 | [4] |
| Compound 1 | MCF-7 (Breast Cancer) | > 4.5 | [4] | |
| Pyridine Derivatives | Compound 2 | HepG2 (Liver Cancer) | > 4.5 | [4] |
| Thiadiazole-Triazole-Pyridine Hybrids | Compounds C1-C6 | MCF-7 (Breast Cancer) | 90.02 - 190.0 (µg/mL) | [5] |
| 1,2,4-Triazole-Pyridine Hybrids | Compounds TP1-TP7 | B16F10 (Melanoma) | 41.12 - 61.11 | [6][7] |
Mechanisms of Antineoplastic Action
The anticancer effects of this compound derivatives are exerted through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of PIM-1 Kinase
Certain 3-cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.[2]
Caption: Inhibition of PIM-1 Kinase by 3-Cyanopyridine Derivatives.
Induction of G2/M Cell Cycle Arrest and Apoptosis
Novel pyridine and pyridone compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in liver and breast cancer cells.[4] This is achieved through the upregulation of tumor suppressor proteins p53 and p21, and the activation of the JNK signaling pathway.[4]
Caption: Induction of G2/M Arrest and Apoptosis by Pyridine/Pyridone Derivatives.
Experimental Protocols
The following are generalized experimental protocols for key assays used to assess the antineoplastic properties of this compound derivatives. For specific details, please refer to the cited literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amhsr.org [amhsr.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Copper(II) Complexes with Pyridinyl Alcohol-Based Ligands for Catalytic Alkane Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of three distinct copper(II) complexes, each featuring a unique ligand derived from 2-pyridinemethanol. The objective is to evaluate their catalytic efficacy in the partial oxidation of n-octane, a reaction of significant interest in the chemical industry for the valorization of alkanes. This document outlines the synthesis of these ligands and their corresponding copper(II) complexes, presents a comparative analysis of their catalytic performance, details the experimental protocols, and visualizes the proposed catalytic mechanism.
Introduction to Pyridinyl Alcohol-Based Ligands
Ligands derived from pyridinemethanol are versatile scaffolds in coordination chemistry and catalysis. The presence of both a pyridine nitrogen and a hydroxyl group allows for the formation of stable chelate rings with metal centers, influencing the electronic and steric properties of the resulting complexes. This, in turn, can significantly impact their catalytic activity. In this guide, we focus on three bidentate N,O-donor ligands and their copper(II) complexes:
-
Ligand 1 (L1): 2-pyridinyl-1-cyclohexanol
-
Ligand 2 (L2): 2-pyridinyl-1,1-diphenylmethanol
-
Ligand 3 (L3): 2-pyridinyl-1-phenyl-1-isopropylmethanol
These ligands were coordinated to a copper(II) center to investigate the effect of the ligand architecture on the catalytic oxidation of n-octane.
Comparative Catalytic Performance in n-Octane Oxidation
The catalytic activity of the copper(II) complexes of L1, L2, and L3 was evaluated in the selective oxidation of n-octane. The reactions were conducted under atmospheric pressure at 70°C, utilizing hydrogen peroxide (H₂O₂) as the oxidant. The performance of each catalytic system was assessed based on the yield of C8 oxygenates and the product selectivity.
Table 1: Comparative Catalytic Activity of Cu(II) Complexes in n-Octane Oxidation [1][2]
| Catalyst | Ligand | Yield of C8 Oxygenates (%) | Selectivity to 1-octanol (%) | Predominant Products |
| Cu-L1 | 2-pyridinyl-1-cyclohexanol | Up to 25% | Moderate | C2-C4 octanones |
| Cu-L2b | 2-pyridinyl-1,1-diphenylmethanol | 25.5% | 61% | 1-octanol |
| Cu-L3 | 2-pyridinyl-1-phenyl-1-isopropylmethanol | Up to 25% | Moderate | C2-C4 octanones |
Note: The results indicate that the Cu-L2b complex, a chlorido-bridged dimer of the copper(II) complex with 2-pyridinyl-1,1-diphenylmethanol, exhibited the highest activity and selectivity towards the valuable primary alcohol, 1-octanol.
The superior performance of the Cu-L2b catalyst is attributed to the steric and electronic effects of the diphenylmethanol group on the copper center, which appears to favor the formation of a key catalytic intermediate and influence the product selectivity.[1][2] It is postulated that an optimal bite angle of the ligand plays a crucial role in achieving higher catalytic activity.[1]
Experimental Protocols
The pyridinyl alcohol ligands can be synthesized via a Grignard reaction between a suitable organomagnesium halide and 2-formylpyridine or 2-acetylpyridine, followed by hydrolysis. The general procedure is as follows:
-
Prepare the Grignard reagent by reacting the corresponding alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add a solution of the pyridine-based ketone or aldehyde in anhydrous diethyl ether to the Grignard reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl alcohol ligand.
The copper(II) complexes are prepared by reacting the respective pyridinyl alcohol ligand with a copper(II) salt in a suitable solvent.
-
Dissolve the pyridinyl alcohol ligand in methanol.
-
Add a solution of copper(II) chloride dihydrate in methanol to the ligand solution in a 1:1 molar ratio.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to yield the copper(II) complex.
The catalytic oxidation of n-octane is performed in a batch reactor under controlled conditions.
-
To a round-bottom flask, add the copper(II) complex (catalyst), n-octane (substrate), and acetonitrile (solvent).
-
Heat the mixture to 70°C with continuous stirring.
-
Add hydrogen peroxide (H₂O₂) as the oxidant to initiate the reaction. A substrate-to-oxidant ratio of 1:7 is optimal.[1]
-
Maintain the reaction at 70°C for a specified period (e.g., 3 hours).[1]
-
After the reaction, cool the mixture to room temperature.
-
Analyze the products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion, yield, and selectivity.
Visualization of the Proposed Catalytic Cycle
The catalytic oxidation of n-octane by these copper(II) complexes is proposed to proceed through a metal-ligand cooperative mechanism involving the formation of a Cu(II) peroxo intermediate.[1][2] The following diagram illustrates the key steps in this proposed catalytic cycle.
Caption: Proposed catalytic cycle for the oxidation of n-octane.
Conclusion
This comparative guide highlights the significant influence of ligand design on the catalytic performance of copper(II) complexes in the challenging reaction of alkane oxidation. The 2-pyridinyl-1,1-diphenylmethanol ligand, when complexed with copper(II), demonstrates superior activity and selectivity for the production of 1-octanol from n-octane. The provided experimental protocols offer a foundation for researchers to further explore and optimize these and other related catalytic systems. The visualized catalytic cycle provides a framework for understanding the reaction mechanism, paving the way for the rational design of more efficient catalysts for C-H activation and functionalization.
References
Safety Operating Guide
Proper Disposal of 3-Pyridinemethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Pyridinemethanol (CAS No. 100-55-0), also known as nicotinyl alcohol or 3-pyridylcarbinol. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations.
This compound is a hazardous chemical requiring careful handling and disposal. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Improper disposal can lead to environmental contamination and health risks. Therefore, it is imperative that this substance is not discharged into sewer systems or disposed of with regular trash[2][3].
Core Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4] This typically involves incineration by a licensed chemical destruction plant.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with its name and associated hazards.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[4].
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials from spills, or empty containers, must be treated as hazardous waste.
-
Contaminated packaging should be disposed of as unused product[4]. Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to render them unusable before disposal in a sanitary landfill, in accordance with local regulations[2][5].
-
-
Arranging for Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood to minimize inhalation of vapors[3].
-
Contain the Spill: Use inert absorbent materials such as sand, vermiculite, or diatomite to contain the spill[3][4].
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2][4].
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data
At present, there is no specific quantitative data available in the provided search results regarding permissible disposal concentrations or other quantitative waste-related metrics for this compound. Always consult your local and institutional regulations for any specific quantitative limits.
| Physical and Chemical Properties[1][8] | |
| Physical State | Liquid |
| Appearance | Light yellow |
| Odor | Odorless |
| Melting Point/Range | -7 °C / 19.4 °F |
| Boiling Point/Range | 259 °C / 498.2 °F @ 760 mmHg |
| Flash Point | 149 °C / 300.2 °F |
| Specific Gravity | 1.124 |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. This compound 98 100-55-0 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Pyridinemethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Pyridinemethanol, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This chemical is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][3][4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and Impervious clothing/Lab coat | Dispose of contaminated gloves after use.[1] Wash and dry hands thoroughly after handling.[1][3] |
| Respiratory | Full-face respirator with appropriate filter (e.g., type ABEK (EN14387)) | Required if exposure limits are exceeded, if irritation is experienced, or when handling in poorly ventilated areas.[5][6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and ensure personnel safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as the substance is a combustible liquid.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
2. Handling the Chemical:
-
When transferring, ground and secure containers to prevent static discharge.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
1. Unused Product:
-
Dispose of the contents/container to an approved waste disposal plant.[3]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
2. Contaminated Materials:
-
Contaminated clothing should be removed and washed before reuse.[3][7]
-
Absorb spills with inert material (e.g., sand, diatomite) and collect for disposal in a suitable, closed container.[1][6]
3. Containers:
-
Handle uncleaned containers as you would the product itself.[1]
-
Do not reuse empty containers.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
